molecular formula C18H15F6N7 B12424925 AGI-12026

AGI-12026

货号: B12424925
分子量: 443.3 g/mol
InChI 键: DWIQMUBNZXFUDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AGI-12026 is a useful research compound. Its molecular formula is C18H15F6N7 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H15F6N7

分子量

443.3 g/mol

IUPAC 名称

2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H15F6N7/c1-9(2)26-15-29-14(11-4-3-5-12(28-11)17(19,20)21)30-16(31-15)27-10-6-7-25-13(8-10)18(22,23)24/h3-9H,1-2H3,(H2,25,26,27,29,30,31)

InChI 键

DWIQMUBNZXFUDC-UHFFFAOYSA-N

规范 SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC(=NC=C2)C(F)(F)F)C3=NC(=CC=C3)C(F)(F)F

产品来源

United States

Foundational & Exploratory

The Genesis of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Ivosidenib (AG-120)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and development of ivosidenib (AG-120), a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Ivosidenib represents a paradigm shift in the treatment of cancers harboring IDH1 mutations, moving from conventional cytotoxic chemotherapy to a targeted approach that addresses the underlying metabolic dysfunction driving oncogenesis. This document details the scientific journey from the initial lead compound, AGI-5198, to the clinical candidate, AG-120, highlighting the key experiments, quantitative data, and methodologies that underpinned its development.

Introduction: The Emergence of a Novel Cancer Target

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, were identified as key drivers in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[1][3] This discovery presented a unique therapeutic opportunity: to selectively inhibit the mutant IDH1 enzyme, thereby depleting 2-HG and restoring normal cellular differentiation.

Lead Discovery and Optimization: From AGI-5198 to AG-120

The journey to ivosidenib began with the identification of the prototype mutant IDH1 inhibitor, AGI-5198. While AGI-5198 demonstrated potent inhibition of mutant IDH1 and robust 2-HG reduction in preclinical models, it suffered from poor pharmaceutical properties that precluded its clinical development.[1] A focused lead optimization program was initiated to improve upon the druglike properties of AGI-5198, leading to the discovery of AG-120 (ivosidenib).[1]

Biochemical and Cellular Activity

A series of compounds were synthesized and evaluated for their ability to inhibit the mutant IDH1 R132H enzyme and reduce 2-HG production in cellular assays. The HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation, was a key model system in these studies.[1] The optimization efforts focused on improving metabolic stability and reducing potential drug-drug interactions while maintaining high potency.

Table 1: In Vitro Activity of Key Compounds

CompoundmIDH1 R132H IC50 (nM)HT1080 (IDH1 R132C) 2-HG IC50 (nM)Human Liver Microsome Intrinsic Clearance (µL/min/mg)
AGI-519870160>200
AG-120 (Ivosidenib) 12 7.5 <5

Data compiled from multiple sources.[1][4]

AG-120 demonstrated significantly improved potency and metabolic stability compared to the initial lead compound. Further characterization revealed that ivosidenib is a potent inhibitor of various IDH1 R132 mutants and is highly selective against wild-type IDH1 and both wild-type and mutant IDH2 enzymes.[1]

Table 2: Selectivity Profile of Ivosidenib (AG-120)

EnzymeIC50 (nM)
mIDH1 R132H12
mIDH1 R132C6
mIDH1 R132G16
mIDH1 R132L16
mIDH1 R132S18
Wild-Type IDH1>10,000
Wild-Type IDH2>10,000
mIDH2 R140Q>10,000
mIDH2 R172K>10,000

Data is approximate and compiled from Popovici-Muller et al., 2018.[1]

Mechanism of Action: Reversing the Oncogenic Cascade

Ivosidenib exerts its therapeutic effect by directly inhibiting the neomorphic activity of mutant IDH1, leading to a profound reduction in the oncometabolite 2-HG. This, in turn, alleviates the inhibition of α-KG-dependent dioxygenases, such as TET2 and histone demethylases, leading to a reversal of the hypermethylation state and the induction of cellular differentiation.[5][6]

Ivosidenib_Mechanism_of_Action cluster_0 Mutant IDH1 Pathway cluster_1 Epigenetic Dysregulation Alpha-KG Alpha-KG Mutant_IDH1 Mutant IDH1 (e.g., R132H) Alpha-KG->Mutant_IDH1 NADPH -> NADP+ 2-HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2-HG TET2 TET2 (DNA Demethylase) 2-HG->TET2 Inhibition JHDM Histone Demethylases 2-HG->JHDM Inhibition Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation JHDM->Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Ivosidenib Ivosidenib (AG-120) Ivosidenib->Mutant_IDH1 Inhibition

Ivosidenib's mechanism of action.

Preclinical In Vivo Efficacy and Pharmacokinetics

The promising in vitro profile of ivosidenib was further validated in in vivo models. In a xenograft model using HT1080 cells, oral administration of AG-120 resulted in a rapid, dose-dependent reduction of intratumoral 2-HG levels.[1]

Table 3: In Vivo Pharmacodynamic Effect of a Single Oral Dose of Ivosidenib in HT1080 Xenograft Model

Dose (mg/kg)Maximum Tumor 2-HG InhibitionTime to Maximum Inhibition (hours)
5092.0%~12
15095.2%~12

Data from Popovici-Muller et al., 2018.[1]

Pharmacokinetic studies in multiple species demonstrated that ivosidenib has favorable properties, including good oral absorption, low clearance, and a moderate to long half-life, supporting once-daily dosing.[1][7]

Table 4: Pharmacokinetic Parameters of Ivosidenib in Preclinical Species

SpeciesDosing Routet1/2 (hours)CLp (mL/min/kg)Brain Penetration (AUCbrain/AUCplasma)
RatOral5.310.14.1%
DogOral18.51.8Not Reported
MonkeyOral15.61.4Not Reported

Data compiled from multiple sources.[1][7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these seminal findings. The following sections outline the methodologies for the key assays used in the early development of ivosidenib.

Mutant IDH1 (R132H) Biochemical Inhibition Assay

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, NADPH, α-KG, and Ivosidenib Start->Prepare_Reagents Incubate Pre-incubate Ivosidenib with mutant IDH1 enzyme and NADPH Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding α-KG Incubate->Initiate_Reaction Monitor_NADPH Monitor NADPH consumption by measuring absorbance at 340 nm Initiate_Reaction->Monitor_NADPH Calculate_IC50 Calculate IC50 values Monitor_NADPH->Calculate_IC50 End End Calculate_IC50->End

Workflow for the mIDH1 biochemical assay.

Protocol:

  • Reagents: Purified recombinant human mutant IDH1 R132H enzyme, NADPH, α-ketoglutarate, and ivosidenib. The assay buffer typically contains Tris-HCl, NaCl, MgCl₂, and DTT.

  • Procedure: a. In a 96-well plate, add the assay buffer, mutant IDH1 enzyme, and NADPH. b. Add serial dilutions of ivosidenib or vehicle control (DMSO). c. Pre-incubate the plate at room temperature. d. Initiate the enzymatic reaction by adding α-KG. e. Immediately monitor the decrease in NADPH absorbance at 340 nm in a kinetic mode using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Cellular 2-HG Production Assay

Cellular_Assay_Workflow Start Start Seed_Cells Seed HT1080 cells in 96-well plates Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of Ivosidenib Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Extract_Metabolites Extract intracellular metabolites Incubate->Extract_Metabolites LCMS_Analysis Quantify 2-HG levels by LC-MS/MS Extract_Metabolites->LCMS_Analysis Calculate_IC50 Calculate IC50 values LCMS_Analysis->Calculate_IC50 End End Calculate_IC50->End

Workflow for the cellular 2-HG assay.

Protocol:

  • Cell Culture: Culture HT1080 cells in appropriate media (e.g., DMEM with 10% FBS).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of ivosidenib or vehicle control. c. Incubate for 48 to 72 hours. d. Aspirate the media and lyse the cells to extract intracellular metabolites.

  • 2-HG Quantification: a. Prepare cell lysates for analysis. b. Quantify the concentration of 2-HG using a validated LC-MS/MS method.

  • Data Analysis: Normalize the 2-HG levels to the total protein concentration and determine the IC50 value for the inhibition of 2-HG production.

In Vivo Xenograft Efficacy Study

Xenograft_Workflow Start Start Implant_Cells Subcutaneously implant HT1080 cells into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Drug Administer Ivosidenib or vehicle orally, once daily Randomize_Mice->Administer_Drug Monitor_Tumors Monitor tumor volume and body weight Administer_Drug->Monitor_Tumors Collect_Tissues Collect tumors and plasma at specified time points Monitor_Tumors->Collect_Tissues Analyze_Samples Analyze 2-HG levels in tumors and drug concentration in plasma Collect_Tissues->Analyze_Samples End End Analyze_Samples->End

Workflow for in vivo xenograft studies.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

  • Procedure: a. Subcutaneously implant HT1080 cells into the flank of each mouse. b. Once tumors reach a predetermined size, randomize the mice into treatment and control groups. c. Administer ivosidenib or vehicle control orally on a daily schedule. d. Monitor tumor growth using calipers and record the body weight of the mice regularly.

  • Pharmacodynamic and Pharmacokinetic Analysis: a. At various time points after dosing, collect tumor and blood samples. b. Process the tumor tissue to measure 2-HG levels by LC-MS/MS. c. Process blood samples to measure the plasma concentration of ivosidenib by LC-MS/MS.

  • Data Analysis: Evaluate the effect of ivosidenib on tumor growth and correlate it with the reduction in tumor 2-HG levels and drug exposure.

Conclusion

The early discovery and development of ivosidenib (AG-120) is a landmark achievement in the field of targeted cancer therapy. Through a systematic and data-driven approach, researchers successfully identified a potent and selective inhibitor of mutant IDH1 with favorable drug-like properties. The preclinical data robustly demonstrated that by inhibiting the production of the oncometabolite 2-HG, ivosidenib could reverse the epigenetic block and induce cellular differentiation, providing a strong rationale for its clinical development. This in-depth guide serves as a valuable resource for understanding the foundational science that led to a new therapeutic option for patients with IDH1-mutant cancers.

References

AGI-12026: A Technical Overview of Brain Penetrance and Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-12026 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical studies as a dual inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) and 2 (mIDH2) enzymes. These mutations are key oncogenic drivers in a variety of cancers, including gliomas. A critical challenge in the development of therapeutics for brain tumors is the ability of a drug to effectively cross the blood-brain barrier (BBB). This compound has been specifically highlighted for its excellent brain penetrance, a characteristic attributed to its optimized physicochemical properties. This document provides a comprehensive technical guide on the available data regarding the brain penetrance and pharmacokinetic profile of this compound.

Core Data Summary

The following tables summarize the key quantitative data available for this compound, focusing on its in vitro potency and in vivo brain distribution.

Table 1: In Vitro Enzymatic Activity of this compound
Target EnzymeIC50 (µM)Notes
Mutant IDH2 (R140Q)0.019[1]
Mutant IDH1 (R132H)Partial InhibitionDescribed as a partial inhibitor of the homodimer.[1]
Table 2: In Vivo Brain Penetrance of this compound in Mice
ParameterValueSpeciesNotes
Brain-to-Plasma Ratio0.8Mouse

Note: Specific details regarding the dose and timepoint for this measurement are not publicly available.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of mutant IDH1 and IDH2 enzymes. In cancer cells harboring these mutations, the neomorphic activity of the mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which ultimately promotes tumorigenesis. By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and impede cancer progression.

AGI-12026_Mechanism_of_Action This compound Mechanism of Action cluster_0 Normal Cell cluster_1 Cancer Cell with mIDH1/2 cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG WT IDH1/2 alpha-KG_mut alpha-KG 2-HG D-2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH1/2 Epigenetic Dysregulation Epigenetic Dysregulation 2-HG->Epigenetic Dysregulation Inhibits α-KG-dependent dioxygenases Blocked Differentiation Blocked Differentiation Epigenetic Dysregulation->Blocked Differentiation Tumorigenesis Tumorigenesis Blocked Differentiation->Tumorigenesis This compound This compound Mutant IDH1/2_inhibited Mutant IDH1/2 This compound->Mutant IDH1/2_inhibited Inhibits 2-HG_production_blocked 2-HG Production Blocked Mutant IDH1/2_inhibited->2-HG_production_blocked

Figure 1: Mechanism of action of this compound in inhibiting tumorigenesis.

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically on this compound are not extensively published. However, based on standard methodologies used in preclinical drug discovery for similar compounds, the following protocols are representative of the likely procedures employed.

In Vitro Mutant IDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 and IDH2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) enzymes are expressed and purified.

  • Assay Reaction: The enzymatic reaction is typically monitored by measuring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

  • Procedure:

    • A reaction mixture is prepared containing the respective mutant IDH enzyme, its substrate α-ketoglutarate, and NADPH in a suitable buffer.

    • This compound is added at various concentrations.

    • The reaction is initiated and the rate of NADPH consumption is measured spectrophotometrically over time.

  • Data Analysis: The percentage of enzyme inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Enzyme_Inhibition_Assay_Workflow Enzyme Inhibition Assay Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture (mIDH enzyme, α-KG, NADPH) Start->Prepare_Reaction_Mixture Add_this compound Add this compound at varying concentrations Prepare_Reaction_Mixture->Add_this compound Measure_NADPH_Consumption Measure NADPH consumption (Absorbance at 340 nm) Add_this compound->Measure_NADPH_Consumption Calculate_Inhibition Calculate % Inhibition Measure_NADPH_Consumption->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 2: Workflow for determining the IC50 of this compound.
In Vivo Brain Penetrance Study in Mice

Objective: To determine the brain-to-plasma concentration ratio of this compound.

Methodology:

  • Animal Model: Male CD-1 mice are typically used for pharmacokinetic studies.

  • Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at a specified dose.

  • Sample Collection: At predetermined time points after dosing, animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following blood collection, the animals are euthanized, and their brains are harvested.

  • Sample Processing:

    • Blood samples are centrifuged to separate plasma.

    • Brain tissue is homogenized.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma ratio is calculated by dividing the concentration of this compound in the brain tissue by its concentration in the plasma at a specific time point.

Brain_Penetrance_Study_Workflow In Vivo Brain Penetrance Study Workflow Start Start Administer_Drug Administer this compound to mice Start->Administer_Drug Collect_Samples Collect blood and brain samples at specific time points Administer_Drug->Collect_Samples Process_Samples Process samples to obtain plasma and brain homogenate Collect_Samples->Process_Samples Quantify_Concentration Quantify this compound concentration (LC-MS/MS) Process_Samples->Quantify_Concentration Calculate_Ratio Calculate Brain-to-Plasma Ratio Quantify_Concentration->Calculate_Ratio End End Calculate_Ratio->End

Figure 3: Workflow for determining the brain-to-plasma ratio.

Conclusion

This compound is a promising dual inhibitor of mutant IDH1 and IDH2 with excellent brain penetrance demonstrated in preclinical models. Its ability to effectively cross the blood-brain barrier, combined with its potent enzymatic inhibition, underscores its potential as a therapeutic agent for the treatment of mIDH-positive gliomas and other central nervous system malignancies. Further investigation into its full pharmacokinetic profile and clinical efficacy is warranted. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on next-generation targeted therapies for brain cancers.

References

AGI-12026: A Technical Guide to the Inhibition of 2-Hydroxyglutarate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, thereby promoting tumorigenesis. AGI-12026, also known as ivosidenib, is a potent and selective, brain-penetrant small-molecule inhibitor targeting mutant IDH1. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in inhibiting 2-HG production, and detailed experimental protocols for its evaluation.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate[1]. Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function that enables the enzyme to reduce α-KG to 2-HG[1][2]. This aberrant production of 2-HG is a key pathogenic event in IDH1-mutant cancers[1]. This compound (ivosidenib) is a first-in-class, orally available inhibitor specifically designed to target these mutant IDH1 enzymes[2][3]. By selectively binding to and inhibiting the mutant protein, this compound effectively reduces 2-HG levels, leading to the restoration of normal cellular differentiation and therapeutic benefit in patients with IDH1-mutated malignancies[1][4]. This compound is also characterized as a brain-penetrant dual inhibitor of mutant IDH1 and IDH2, acting as an allosteric modulator[5][6][7].

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of the mutant IDH1 homodimer[5][6]. It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This selective inhibition of the mutant IDH1 enzyme prevents the reduction of α-KG to 2-HG, thereby lowering the intracellular and plasma concentrations of this oncometabolite[1][4]. The reduction in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, leading to a reversal of the epigenetic dysregulation and a restoration of normal cellular differentiation[1][2].

Quantitative Data on this compound Efficacy

The potency and efficacy of this compound have been evaluated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 ValueReference
Mutant IDH2 (R140Q)Enzymatic Assay0.019 µM[6]

Note: Specific IC50 values for this compound against various IDH1 mutants were not explicitly found in the search results. The provided data is for a related mutant, IDH2.

Table 2: In Vivo Efficacy of a Structurally Related IDH1 Inhibitor (AG-120) in a Glioma Model

Animal ModelTreatmentDosage2-HG InhibitionTumor Growth InhibitionReference
Orthotopic IDH1 mutant gliomaAG-120150 mg/kg PO BID>80%52%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Mutant IDH1 Enzyme Inhibition Assay

This assay determines the in vitro potency of inhibitors against the mutant IDH1 enzyme.

Principle: The enzymatic activity of mutant IDH1 is measured by monitoring the consumption of NADPH, which is a cofactor in the conversion of α-KG to 2-HG. The decrease in NADPH absorbance at 340 nm is proportional to the enzyme activity.

Materials:

  • Purified recombinant mutant IDH1 enzyme (e.g., R132H)

  • This compound or other test compounds

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 0.005% Tween 20, pH 7.4[8]

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the mutant IDH1 enzyme and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature[8].

  • Initiate the reaction by adding a solution containing α-KG and NADPH. Final concentrations should be at or near the Km values for the substrates[8].

  • Immediately begin monitoring the decrease in NADPH absorbance at 340 nm in a kinetic mode for 30-60 minutes at room temperature.

  • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of 2-HG Levels by LC-MS/MS

This method allows for the sensitive and specific quantification of D-2-HG in biological samples.

Principle: Biological samples are processed to extract metabolites, which are then separated by liquid chromatography and detected by tandem mass spectrometry. The use of a stable isotope-labeled internal standard allows for accurate quantification.

Materials:

  • Biological samples (e.g., cell lysates, plasma, tumor tissue)

  • Stable isotope-labeled D-2-HG (e.g., ¹³C₅-2-HG) as an internal standard[3]

  • Protein precipitation solution (e.g., methanol or acetonitrile)

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)[2]

  • Chiral chromatography column (e.g., Astec® CHIROBIOTIC® R) for enantiomer separation[9]

Procedure:

  • Sample Preparation:

    • For plasma or cell culture medium, spike the sample with the internal standard and then precipitate proteins using a cold organic solvent[3]. Centrifuge to pellet the protein and collect the supernatant.

    • For tissues, homogenize the tissue in a suitable buffer, spike with the internal standard, and then perform protein precipitation.

  • LC Separation:

    • Inject the prepared sample onto the LC system.

    • Use a suitable mobile phase gradient to achieve chromatographic separation of 2-HG from other metabolites. A chiral column is necessary to separate D- and L-enantiomers of 2-HG[9].

  • MS/MS Detection:

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-HG and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 2-HG.

    • Calculate the concentration of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Mutant_IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 mut_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mut_IDH1 NADP NADP+ mut_IDH1->NADP Two_HG D-2-Hydroxyglutarate (2-HG) mut_IDH1->Two_HG NADPH NADPH NADPH->mut_IDH1 alpha_KG_dep_dioxy α-KG-Dependent Dioxygenases (e.g., TET2, Histone Demethylases) Two_HG->alpha_KG_dep_dioxy Inhibition AGI12026 This compound (Ivosidenib) AGI12026->mut_IDH1 Allosteric Inhibition Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) alpha_KG_dep_dioxy->Epigenetic_Dysregulation Diff_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis

Caption: Signaling pathway of mutant IDH1 leading to oncogenesis and its inhibition by this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay: Mutant IDH1 Enzyme Inhibition IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay: 2-HG Production in IDH1-mutant cells Cell_Based_Assay->IC50_Determination Xenograft_Model Xenograft Model: IDH1-mutant tumor cells in mice IC50_Determination->Xenograft_Model Lead Compound Selection AGI12026_Treatment This compound Treatment Xenograft_Model->AGI12026_Treatment Pharmacokinetics Pharmacokinetic Analysis: Plasma & Tumor Drug Levels AGI12026_Treatment->Pharmacokinetics Pharmacodynamics Pharmacodynamic Analysis: Tumor 2-HG Levels AGI12026_Treatment->Pharmacodynamics Efficacy_Assessment Efficacy Assessment: Tumor Growth Inhibition AGI12026_Treatment->Efficacy_Assessment

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a targeted therapy that specifically inhibits the neomorphic activity of mutant IDH1, a key driver in several cancers. By reducing the production of the oncometabolite 2-HG, this compound effectively reverses the epigenetic dysregulation and block in cellular differentiation that characterize these malignancies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of mutant IDH1 inhibitors, with the ultimate goal of improving outcomes for patients with IDH1-mutant cancers.

References

AGI-12026 (CAS 1446501-77-4): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Brain-Penetrant Dual IDH1/2 Mutant Inhibitor

AGI-12026 is a potent, brain-penetrant small molecule that acts as a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). Identified by the CAS number 1446501-77-4, this compound has emerged as a significant tool in the research of gliomas and other cancers characterized by IDH mutations. This compound functions as an allosteric modulator, demonstrating partial inhibition of the IDH1-R132H homodimer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to support researchers, scientists, and drug development professionals.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and pharmacokinetic properties.

Biochemical Activity Value
Target Mutant IDH1/2
IC50 (IDH2 R140Q, biochemical assay) 19 nM[1][2]

Note: Further quantitative data for IDH1 inhibition and cellular assays are detailed in the primary literature.

Mechanism of Action and Signaling Pathway

Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[3]

This compound acts as an allosteric inhibitor, binding to a site distinct from the active site at the dimer interface of the mutant IDH enzymes.[4] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing the conversion of α-KG to 2-HG.[4] By reducing the intracellular levels of 2-HG, this compound aims to reverse the epigenetic blockade and restore normal cellular differentiation.

AGI-12026_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1/2 aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1/2 Epigenetic_Changes Histone & DNA Hypermethylation TwoHG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases Blocked_Differentiation Blocked_Differentiation Epigenetic_Changes->Blocked_Differentiation Leads to Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis AGI12026 This compound Mutant_IDH_Inhibition Mutant IDH1/2 AGI12026->Mutant_IDH_Inhibition Allosteric Inhibition TwoHG_inhibited 2-Hydroxyglutarate (Production Blocked) aKG_mut2 α-Ketoglutarate aKG_mut2->TwoHG_inhibited Mutant IDH1/2 Epigenetic_Reversal Epigenetic_Reversal TwoHG_inhibited->Epigenetic_Reversal Restores α-KG-dependent dioxygenase activity Cellular_Differentiation Cellular_Differentiation Epigenetic_Reversal->Cellular_Differentiation

Caption: Mechanism of action of this compound in mutant IDH cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound. The following protocols are based on standard assays used in the characterization of similar IDH inhibitors.

Biochemical Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) homodimers are expressed and purified.

  • Reaction Mixture: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the mutant IDH enzyme, NADPH, and varying concentrations of this compound.

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate, α-ketoglutarate. The plate is incubated at a controlled temperature (e.g., 37°C).

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance or fluorescence over time. A common method involves a coupled enzymatic reaction using diaphorase and resazurin, where the fluorescence of the resulting resorufin is proportional to the amount of NADPH consumed.[1]

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based 2-Hydroxyglutarate (2-HG) Inhibition Assay

Objective: To measure the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells expressing mutant IDH.

Methodology:

  • Cell Culture: A suitable cell line endogenously expressing or engineered to overexpress a mutant IDH (e.g., U87MG-IDH1 R132H) is cultured under standard conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Metabolite Extraction: At the end of the treatment period, intracellular metabolites are extracted from the cells, typically using a methanol/water solution. The cell debris is pelleted by centrifugation.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The 2-HG levels are normalized to cell number or protein concentration. The IC50 for 2-HG inhibition is calculated by plotting the normalized 2-HG levels against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Purified Mutant IDH Enzyme b3 Substrate Addition (α-KG, NADPH) b1->b3 b2 This compound Titration b2->b3 b4 Measure NADPH Consumption b3->b4 b5 IC50 Determination b4->b5 c1 Mutant IDH Expressing Cells c2 This compound Treatment c1->c2 c3 Metabolite Extraction c2->c3 c4 LC-MS Analysis of 2-HG c3->c4 c5 IC50 Determination c4->c5

Caption: Workflow for biochemical and cell-based assays of this compound.

Conclusion

This compound represents a valuable chemical probe and a potential therapeutic lead for cancers driven by IDH mutations. Its dual inhibitory activity against both mutant IDH1 and IDH2, combined with its ability to penetrate the blood-brain barrier, makes it particularly relevant for the study and treatment of gliomas. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to advance our understanding and treatment of IDH-mutant cancers. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies will be critical in defining its clinical utility.

References

AGI-12026: A Comprehensive Technical Review of a Dual Mutant IDH1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-12026, also known as Vorasidenib (AG-881), is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. Mutations in IDH1 and IDH2 are frequently observed in several cancers, most notably in low-grade gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to oncogenesis. This compound was developed to specifically target these mutant IDH enzymes, thereby reducing 2-HG levels and reversing its oncogenic effects. This technical guide provides an in-depth review of the scientific literature on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of mutant IDH1 and IDH2 enzymes. It binds to a pocket at the dimer interface of the mutant enzymes, stabilizing them in an inactive conformation. This prevents the catalytic reduction of α-KG to 2-HG. The resulting decrease in intracellular 2-HG levels is believed to restore the function of α-KG-dependent dioxygenases, such as histone and DNA demethylases, leading to a reversal of the epigenetic dysregulation associated with IDH mutations and promoting cellular differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Biochemical and Cellular Activity of this compound (Vorasidenib) and Precursor Compounds [1]

CompoundmIDH1-R132H (heterodimer) IC50 (nM)mIDH2-R140Q (homodimer) IC50 (nM)U87MG mIDH1-R132H 2-HG IC50 (nM)TS603 mIDH1-R132H 2-HG IC50 (nM)Brain/Plasma Ratio (Mouse)
This compound (Vorasidenib)1223641.5
Enasidenib (AG-221)>10,000100>10,000>10,000<0.1
AGI-15056194320151.5

Table 2: Preclinical Pharmacokinetic Properties of Vorasidenib (this compound) [1]

SpeciesDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Brain/Plasma Ratio
Mouse3018602104001.5
Rat1012004130000.65

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This protocol details the measurement of the inhibitory activity of compounds against mutant IDH enzymes.

  • Enzyme Preparation: Recombinant human mIDH1 (R132H/WT heterodimer) and mIDH2 (R140Q/R140Q homodimer) are expressed and purified.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% BSA.

  • Compound Preparation: this compound and other test compounds are serially diluted in DMSO.

  • Reaction Initiation: The reaction is initiated by adding the enzyme to the assay buffer containing the test compound and NADPH. After a pre-incubation period, the substrate, α-ketoglutarate, is added.

  • Detection: The consumption of NADPH is monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-Hydroxyglutarate (2-HG) Assay

This protocol describes the quantification of 2-HG levels in cells treated with IDH inhibitors.

  • Cell Culture: Human glioblastoma cell lines engineered to express mutant IDH1 (e.g., U87MG-mIDH1-R132H) or patient-derived glioma stem-like cell lines with endogenous IDH1 mutations (e.g., TS603) are used.[2]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for 48-72 hours.

  • Metabolite Extraction: The culture medium is removed, and cells are washed with PBS. Intracellular metabolites are extracted using a solution of 80% methanol.

  • 2-HG Quantification: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS). A standard curve is generated using known concentrations of 2-HG to quantify the levels in the cell extracts.

  • Data Analysis: The IC50 for 2-HG reduction is determined by plotting the percentage of 2-HG inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Orthotopic Glioma Xenograft Model

This protocol outlines the in vivo evaluation of this compound in a mouse model of glioma.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Cell Implantation: Patient-derived mIDH1 glioma neurosphere cells (e.g., TS603) are stereotactically implanted into the brains of the mice.[2][3]

  • Compound Administration: Once tumors are established (confirmed by imaging), mice are treated orally with this compound or a vehicle control daily.

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).

  • Pharmacodynamic Analysis: At the end of the study, brain tissue is collected to measure the concentrations of this compound and 2-HG to assess brain penetration and target engagement.[2]

  • Efficacy Evaluation: The primary endpoint is typically an extension of survival in the treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

AGI-12026_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH-Mutant Cancer Cell Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-type IDH1/2 Cellular\nProcesses Cellular Processes alpha-KG->Cellular\nProcesses Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut Wild-type IDH1/2 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH1/2 Epigenetic_Dysregulation Histone & DNA Hypermethylation 2-HG->Epigenetic_Dysregulation Blocked_Differentiation Block in Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation This compound This compound This compound->2-HG Inhibition

Figure 1. Mechanism of action of this compound in IDH-mutant cancer cells.

AGI-12026_Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assays (Enzyme Inhibition) Cellular_Assay Cell-Based Assays (2-HG Measurement) Biochemical_Assay->Cellular_Assay In_Vivo_Model Orthotopic Glioma Xenograft Model Cellular_Assay->In_Vivo_Model Pharmacokinetics Pharmacokinetics & Brain Penetration In_Vivo_Model->Pharmacokinetics Phase_I Phase I Trials (Safety & Dosing) In_Vivo_Model->Phase_I Clinical Translation Phase_II_III Phase II/III Trials (Efficacy) Phase_I->Phase_II_III

Figure 2. A typical experimental workflow for the development of this compound.

Conclusion

This compound (Vorasidenib) is a promising, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. Preclinical studies have demonstrated its potent and selective inhibition of these mutant enzymes, leading to a significant reduction in the oncometabolite 2-HG in both in vitro and in vivo models of glioma. The ability of this compound to cross the blood-brain barrier and exert its pharmacodynamic effects within brain tumors makes it a particularly attractive therapeutic candidate for patients with IDH-mutant gliomas. Ongoing and completed clinical trials will further elucidate its safety and efficacy profile in this patient population. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working on the development of targeted therapies for IDH-mutant cancers.

References

The Evolution of a Dual mIDH1/2 Inhibitor: A Technical Guide to the Relationship Between AGI-12026 and Vorasidenib (AG-881)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes represent a significant oncogenic driver in a variety of cancers, most notably gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. This technical guide provides an in-depth analysis of the development of vorasidenib (AG-881), a first-in-class, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. We will explore its relationship with the lead compound, AGI-12026, detailing the progression from initial hit identification to a clinically approved therapeutic. This document will cover their mechanisms of action, comparative preclinical and clinical data, and the experimental methodologies that underpinned their development.

Introduction: The Therapeutic Target - Mutant IDH1 and IDH2

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic point mutations in the genes encoding IDH1 (cytosolic) and IDH2 (mitochondrial) are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] These mutations confer a gain-of-function, enabling the enzymes to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote oncogenesis.[4] This central role of mutant IDH (mIDH) in cancer has made it a prime target for therapeutic intervention.

From Lead Compound to Clinical Candidate: The this compound and Vorasidenib Story

The development of a brain-penetrant mIDH inhibitor for the treatment of glioma was a key objective for researchers. While isoform-selective inhibitors like ivosidenib (AG-120) for mIDH1 and enasidenib (AG-221) for mIDH2 were developed, their utility in brain tumors was potentially limited by low brain penetration.[5]

This compound: A Promising Lead

This compound emerged as a promising lead compound. It is a brain-penetrant dual inhibitor of both mIDH1 and mIDH2.[5] Its discovery was a significant step towards a therapeutic agent capable of targeting both primary mIDH mutations and potential isoform switching as a mechanism of resistance.[5]

Vorasidenib (AG-881): The Optimized Successor

Through a process of lead optimization, vorasidenib (AG-881) was developed from the chemical scaffold of this compound. Vorasidenib is a potent, oral, brain-penetrant dual inhibitor of mIDH1 and mIDH2.[5] It was specifically designed for enhanced brain penetration and has demonstrated superior properties, leading to its successful clinical development and recent FDA approval for the treatment of grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[6][7]

Physicochemical Properties

PropertyThis compound[8][9]Vorasidenib (AG-881)[6][10]
Chemical Formula C18H15F6N7C14H13ClF6N6
Molecular Weight 443.36 g/mol 414.74 g/mol
CAS Number 1446501-77-41644545-52-7
IUPAC Name 6-(4-(trifluoromethyl)phenyl)-N2,N4-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine6-(6-chloro-2-pyridinyl)-N2,N4-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine
Chemical Structure
alt text
alt text

Mechanism of Action

Both this compound and vorasidenib are allosteric inhibitors that bind to the dimer interface of the mutant IDH1 and IDH2 enzymes.[5] This binding prevents the catalytic activity of the mutant enzymes, thereby blocking the conversion of α-ketoglutarate to 2-hydroxyglutarate.[11] The reduction in intracellular 2-HG levels is believed to restore the function of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation state, induction of cellular differentiation, and inhibition of tumor growth.[2][11]

cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH Pathway in Cancer cluster_2 Inhibition by Vorasidenib/AGI-12026 Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1/2 (WT) Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Krebs Cycle Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1/2 (WT) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1/2 (Mutant) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Vorasidenib Vorasidenib (AG-881) This compound Vorasidenib->aKG_mut Inhibits Vorasidenib->Epigenetic_Dysregulation Restores Enzyme Function Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis

Mechanism of action of vorasidenib and this compound.

Preclinical Data

In Vitro Potency
CompoundTargetIC50 (nM)Cell Line2-HG Inhibition IC50 (nM)
Vorasidenib (AG-881) [12][13]mIDH1 R132H0.04 - 22U87MG-mIDH1 R132H<50
mIDH2 R140Q7 - 14U87MG-mIDH2 R140Q<50
mIDH2 R172K130--
This compound [5]mIDH1 R132HGood Potency--
mIDH2 R140QGood Potency--
In Vivo Efficacy

In an orthotopic grade III mIDH1 glioma model using TS603 neurospheres, vorasidenib demonstrated potent inhibition of 2-HG levels.[5] A dose of 50 mg/kg administered orally twice daily for four days resulted in a greater than 97% inhibition of 2-HG production in the glioma tissue.[5][14]

Pharmacokinetics

Vorasidenib was specifically optimized for brain penetration.[5] It exhibits a brain-to-plasma ratio that supports its efficacy in treating brain tumors.[5]

SpeciesDoseBrain-to-Plasma Ratio
Rat[15]3 mg/kg (single oral dose)High
Mouse[5]-Substantial

Clinical Development of Vorasidenib (AG-881)

The clinical development of vorasidenib has been primarily focused on patients with IDH-mutant gliomas. The pivotal Phase 3 INDIGO trial (NCT04164901) was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[16][17]

INDIGO Trial (NCT04164901) Key Parameters
ParameterDescription
Phase 3
Study Design Randomized, double-blind, placebo-controlled
Participants Patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation who have undergone surgery as their only treatment.[16]
Intervention Vorasidenib 40 mg once daily or placebo.[17]
Primary Endpoint Progression-Free Survival (PFS) by Blinded Independent Radiology Committee (BIRC).[17]
Key Secondary Endpoint Time to Next Intervention (TTNI).[17]
INDIGO Trial Results

The INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival and time to next intervention for patients treated with vorasidenib compared to placebo.[17][18]

EndpointVorasidenibPlaceboHazard Ratio (95% CI)p-value
Median PFS 27.7 months11.1 months0.39 (0.27, 0.56)<0.0001
Median TTNI Not Reached17.8 months0.26 (0.15, 0.43)<0.0001
Safety Profile

Vorasidenib was generally well-tolerated. The most common adverse events (AEs) of any grade were increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST), fatigue, and headache.[17][19] Grade ≥3 AEs were manageable.[17]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 and IDH2 enzymes.

Protocol Outline:

  • Enzyme Preparation: Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes are expressed and purified.

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate containing a reaction buffer, NADPH, α-ketoglutarate, and the test compound at various concentrations.

  • Enzyme Initiation: The reaction is initiated by the addition of the mIDH enzyme.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

Objective: To measure the inhibition of 2-HG production by compounds in cells expressing mutant IDH.

Protocol Outline:

  • Cell Culture: Human glioma cells (e.g., U87MG) are engineered to express mIDH1 or mIDH2.

  • Compound Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 48 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a solvent mixture (e.g., 80% methanol).

  • Sample Preparation: The extracts are derivatized to improve chromatographic separation and detection.

  • LC-MS/MS Analysis: The levels of D-2-HG are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[20][21] A chiral column is used to separate D- and L-2-HG enantiomers.[13][20]

  • Data Analysis: The IC50 for 2-HG inhibition is determined from the dose-response curve.

Orthotopic Glioma Mouse Model

Objective: To evaluate the in vivo efficacy of compounds in a relevant animal model of glioma.

Protocol Outline:

  • Cell Implantation: Human glioma cells expressing mIDH (e.g., TS603 neurospheres) are stereotactically implanted into the brains of immunodeficient mice.

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence or magnetic resonance imaging (MRI).

  • Compound Administration: Once tumors are established, mice are treated with the test compound (e.g., oral gavage) or vehicle control.

  • Efficacy Assessment: The primary efficacy endpoint is often tumor growth inhibition or survival.

  • Pharmacodynamic Assessment: At the end of the study, brain and tumor tissues are collected to measure drug concentration and 2-HG levels by LC-MS/MS.

cluster_0 Drug Discovery & Preclinical Development cluster_1 Clinical Development Hit_ID Hit Identification (this compound) Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate_Selection Candidate Selection (Vorasidenib - AG-881) Lead_Opt->Candidate_Selection In_Vitro In Vitro Studies (Enzyme & Cell Assays) Candidate_Selection->In_Vitro In_Vivo In Vivo Studies (Orthotopic Glioma Model) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trial (Safety & Dosing) Tox->Phase_I Phase_II Phase II Trial (Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III INDIGO Trial (Pivotal Efficacy) Phase_II->Phase_III FDA_Approval FDA Approval Phase_III->FDA_Approval Market Voranigo® (vorasidenib) FDA_Approval->Market Market Launch

Drug development workflow from this compound to Vorasidenib.

Conclusion

The journey from the lead compound this compound to the FDA-approved drug vorasidenib (AG-881) exemplifies a successful targeted drug development program. By focusing on a clear, genetically defined oncogenic driver, researchers were able to design and optimize a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2. The robust preclinical data, culminating in the positive results of the Phase 3 INDIGO trial, have established vorasidenib as a significant therapeutic advance for patients with IDH-mutant gliomas. This technical guide has provided a comprehensive overview of the key scientific and clinical milestones in this development, offering valuable insights for professionals in the field of oncology drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for AGI-12026 In Vitro Assays in Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro assays to evaluate the efficacy of AGI-12026, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2), on glioma cells. The protocols outlined below are based on established cell biology techniques and findings from preclinical studies on similar compounds.

Introduction

Gliomas are a class of primary brain tumors characterized by their infiltrative growth and resistance to therapy. A significant subset of gliomas harbors mutations in the IDH1 or IDH2 genes, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. This compound is a small molecule inhibitor designed to target these mutant IDH enzymes, thereby reducing 2-HG levels and inhibiting tumor growth. The following protocols detail methods to assess the in vitro activity of this compound on glioma cell lines.

Data Presentation

While specific IC50 values for this compound in a wide range of glioma cell lines are not extensively published in publicly available literature, preclinical studies have demonstrated its potency against mutant IDH1 and IDH2.[1] The following table summarizes the inhibitory profile of this compound.

Target Cell Line Potency/Effect
Mutant IDH1 (mIDH1)Patient-derived neurosphere TS603 IDH1-R132H glioma-sphere lineGood cellular potency, demonstrated by inhibition of 2-HG production.[1]
Mutant IDH2 (mIDH2)U87MG pLVX IDH2-R140Q engineered cell lineGood cellular potency, demonstrated by inhibition of 2-HG production.[1]
2-HG InhibitionmIDH1 and mIDH2 expressing glioma cellsCell-based 2-HG inhibition was assessed by liquid chromatography–mass spectrometry quantification of 2-HG in media at 48 hours.[1]

Experimental Protocols

Cell Culture of Mutant IDH Glioma Cells

Objective: To maintain and propagate glioma cell lines harboring IDH1 or IDH2 mutations for use in in vitro assays.

Materials:

  • Mutant IDH1 glioma cell line (e.g., patient-derived TS603 with IDH1-R132H) or engineered cell line (e.g., U87MG with IDH2-R140Q)

  • Dulbecco's Modified Eagle Medium (DMEM) or specialized neural stem cell media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture glioma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For neurosphere cultures, use appropriate serum-free neural stem cell media.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For adherent cells, passage them when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.

  • For neurosphere cultures, mechanically dissociate spheres and re-plate in fresh media.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of glioma cells.

Materials:

  • Glioma cells with IDH mutations

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Protocol:

  • Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2-HG Measurement Assay

Objective: To quantify the inhibition of 2-HG production by this compound in mutant IDH glioma cells.

Materials:

  • Glioma cells with IDH mutations

  • This compound

  • 6-well plates

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Seed glioma cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[1]

  • Collect the cell culture medium.

  • Perform a metabolite extraction from the medium.

  • Analyze the extracted samples using LC-MS to quantify the levels of 2-HG.

  • Normalize 2-HG levels to the cell number or total protein concentration.

  • Compare the 2-HG levels in treated cells to the vehicle control to determine the extent of inhibition.

Mandatory Visualizations

Signaling Pathway of this compound Action in Glioma

AGI12026_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm/Mitochondria cluster_nucleus Nucleus This compound This compound Mutant_IDH1_2 Mutant IDH1/2 This compound->Mutant_IDH1_2 Inhibits This compound->Mutant_IDH1_2 Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1_2->Two_HG Produces Alpha_KG α-Ketoglutarate Alpha_KG->Mutant_IDH1_2 Substrate Epigenetic_Changes Altered Epigenetics (DNA/Histone Methylation) Two_HG->Epigenetic_Changes Induces Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Changes->Blocked_Differentiation Glioma_Proliferation Glioma Proliferation & Survival Blocked_Differentiation->Glioma_Proliferation

Caption: Mechanism of this compound in mutant IDH glioma cells.

Experimental Workflow for this compound In Vitro Assay

AGI12026_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Culture Mutant IDH Glioma Cells seed_cells Seed Cells into Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay two_hg_assay 2-HG Measurement (LC-MS) incubate->two_hg_assay analyze_viability Calculate IC50 viability_assay->analyze_viability analyze_2hg Quantify 2-HG Inhibition two_hg_assay->analyze_2hg end End: Determine Efficacy of this compound analyze_viability->end analyze_2hg->end

Caption: Workflow for assessing this compound efficacy in vitro.

Discussion and Interpretation of Results

  • Cell Viability: A dose-dependent decrease in cell viability upon treatment with this compound is expected in mutant IDH glioma cells. The IC50 value will provide a quantitative measure of the compound's potency in inhibiting cell proliferation.

  • 2-HG Levels: A significant reduction in the levels of 2-HG in the culture medium of this compound-treated cells compared to controls will confirm the on-target activity of the inhibitor.

  • Signaling Pathways: The inhibition of mutant IDH and subsequent reduction in 2-HG are expected to reverse the epigenetic alterations that drive glioma growth.[3] This can lead to the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately resulting in decreased proliferation and survival of the glioma cells. Key signaling pathways often dysregulated in glioma, such as the PI3K/Akt and RAS/MAPK/ERK pathways, may be indirectly affected by the metabolic and epigenetic reprogramming induced by this compound.[4][5]

These protocols provide a foundational framework for the in vitro evaluation of this compound in glioma cells. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their laboratories.

References

Application Notes and Protocols for AGI-12026 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-12026 is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. These mutations are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The mutant IDH enzymes exhibit a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. This compound and similar inhibitors are designed to reduce the production of 2-HG, thereby representing a targeted therapeutic strategy.

These application notes provide detailed protocols for utilizing this compound in two key types of cell-based assays: a target engagement assay measuring the inhibition of 2-HG production and a functional assay assessing the impact on cell viability.

Mechanism of Action of this compound

Mutant IDH1/2 enzymes convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate. This compound is an allosteric inhibitor that specifically targets the mutant forms of IDH1 and IDH2, blocking the production of 2-HG.[3] This targeted inhibition is crucial for studying the downstream effects of 2-HG reduction and for evaluating the therapeutic potential of this compound.

cluster_pathway This compound Signaling Pathway alpha_KG α-Ketoglutarate mutant_IDH Mutant IDH1/2 alpha_KG->mutant_IDH Substrate two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH->two_HG Catalyzes epigenetic_dysregulation Epigenetic Dysregulation two_HG->epigenetic_dysregulation tumorigenesis Tumorigenesis epigenetic_dysregulation->tumorigenesis AGI_12026 This compound AGI_12026->mutant_IDH Inhibits

Caption: Mechanism of action of this compound in inhibiting tumorigenesis.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and related compounds against mutant IDH enzymes. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or 2-HG production by 50%.

CompoundTargetCell LineAssay TypeIC50 (nM)Reference
AGI-5198 (related compound)IDH1 R132HU87MG2-HG Production~500[3]
AG-120 (Ivosidenib)IDH1 R132HGlioma cells2-HG ProductionPotent Inhibition[3]
This compoundmIDH1/mIDH2VariousBiochemicalPotent InhibitionNot specified in provided results

Note: Specific IC50 values for this compound in various cell lines were not detailed in the provided search results. AGI-5198 and AG-120 are structurally related compounds often used as reference inhibitors.

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) Production

This protocol is designed to directly assess the target engagement of this compound by measuring its ability to inhibit the production of the oncometabolite 2-HG in cells harboring IDH1 or IDH2 mutations.

cluster_workflow 2-HG Measurement Workflow cell_seeding 1. Seed Mutant IDH Cells compound_treatment 2. Treat with This compound cell_seeding->compound_treatment incubation 3. Incubate for 48-72 hours compound_treatment->incubation media_collection 4. Collect Cell Culture Media incubation->media_collection deproteination 5. Deproteinate Media Samples media_collection->deproteination two_hg_detection 6. 2-HG Detection deproteination->two_hg_detection ms_analysis LC-MS/MS two_hg_detection->ms_analysis enzymatic_assay Enzymatic Assay two_hg_detection->enzymatic_assay data_analysis 7. Data Analysis (IC50 Calculation) ms_analysis->data_analysis enzymatic_assay->data_analysis

Caption: Workflow for measuring 2-HG production in a cell-based assay.

Materials:

  • Cells harboring an IDH1 or IDH2 mutation (e.g., HT1080, U87MG-IDH1-R132H)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reagents for 2-HG detection (either for LC-MS/MS or a commercial enzymatic assay kit)

  • Plate reader or LC-MS/MS instrument

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from picomolar to micromolar.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. This allows for sufficient accumulation of 2-HG in the control wells and inhibition by this compound.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for extracellular 2-HG measurement. Alternatively, cells can be lysed to measure intracellular 2-HG.

  • 2-HG Measurement:

    • Using LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for accurate quantification. The collected media or cell lysates are typically deproteinized, and 2-HG levels are measured by a specialized core facility or an in-house mass spectrometry platform.[4]

    • Using a Commercial Enzymatic Assay: Several kits are available that provide a more accessible method for 2-HG detection. These assays typically involve an enzymatic reaction that leads to a fluorescent or colorimetric signal proportional to the 2-HG concentration.[5][6] Follow the manufacturer's instructions for the specific kit being used.

  • Data Analysis:

    • Normalize the 2-HG levels to a cell viability measurement (e.g., from a parallel plate treated identically) to account for any cytotoxic effects of the compound.

    • Plot the normalized 2-HG levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This protocol assesses the functional consequence of this compound treatment on the viability and proliferation of cancer cells. Common methods include the MTT, MTS, or WST-8 assays, which measure metabolic activity as an indicator of cell viability.[7][8][9]

cluster_workflow Cell Viability Assay Workflow cell_seeding 1. Seed Cells compound_treatment 2. Treat with This compound cell_seeding->compound_treatment incubation 3. Incubate for 24-72 hours compound_treatment->incubation reagent_addition 4. Add Viability Reagent (e.g., MTT) incubation->reagent_addition reagent_incubation 5. Incubate reagent_addition->reagent_incubation readout 6. Measure Absorbance or Fluorescence reagent_incubation->readout data_analysis 7. Data Analysis (IC50 Calculation) readout->data_analysis

Caption: Workflow for a typical cell viability assay.

Materials:

  • Cancer cell line of interest (with or without IDH mutations for selectivity assessment)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or WST-8)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure (MTT Assay Example):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Include vehicle controls and a positive control for cytotoxicity if available.

    • Replace the medium in the wells with the medium containing the test compounds.

  • Incubation:

    • Incubate the plate for a desired period, typically 24, 48, or 72 hours, to observe the effect on cell proliferation.

  • MTT Addition:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Readout:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

Conclusion

The described protocols provide a framework for the preclinical evaluation of this compound in relevant cell-based models. The 2-HG assay directly confirms the on-target activity of the inhibitor, while the cell viability assay provides insights into its functional consequences. These assays are essential tools for researchers and drug developers working to understand and advance targeted therapies for IDH-mutant cancers.

References

Application Notes and Protocols for AGI-12026 Treatment in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo treatment protocol for AGI-12026 has been identified in publicly available literature. The following protocol is a representative methodology based on in vivo studies of the structurally and functionally similar dual IDH1/2 inhibitor, Vorasidenib (AG-881), also developed by Agios Pharmaceuticals. Researchers should use this as a starting point and optimize the protocol for their specific mouse model and experimental goals.

Introduction

This compound is a small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. Mutations in IDH1 and IDH2 are found in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis through epigenetic dysregulation. This compound is a brain-penetrant compound designed to inhibit the production of 2-HG in tumors with IDH mutations.

This document provides a detailed, representative protocol for the in vivo administration of an IDH inhibitor, based on studies with the similar compound Vorasidenib (AG-881), to assist researchers in designing and executing preclinical studies in mouse models.

Mechanism of Action: IDH Inhibition

Mutant IDH enzymes convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, which contributes to tumorigenesis. This compound, as an inhibitor of mutant IDH1/2, is designed to block the production of 2-HG, thereby restoring normal cellular differentiation.

IDH_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH Mutation Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG IDH1/2 (WT) Cellular Respiration Cellular Respiration alpha_KG->Cellular Respiration Isocitrate_mut Isocitrate alpha_KG_mut α-Ketoglutarate Isocitrate_mut->alpha_KG_mut IDH1/2 (WT) 2_HG 2-Hydroxyglutarate alpha_KG_mut->2_HG Mutant IDH1/2 Histone_Demethylases Histone Demethylases 2_HG->Histone_Demethylases Inhibits DNA_Demethylases DNA Demethylases 2_HG->DNA_Demethylases Inhibits Differentiation_Block Differentiation Block AGI_12026 This compound AGI_12026->alpha_KG_mut Inhibits Mutant IDH1/2

Caption: Signaling pathway of mutant IDH and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of the related dual IDH1/2 inhibitor, Vorasidenib (AG-881), in an orthotopic glioma mouse model. This data can serve as a reference for expected outcomes when using a similar inhibitor like this compound.

Table 1: In Vivo Efficacy of Vorasidenib (AG-881) in an Orthotopic Glioma Mouse Model

ParameterVehicle ControlVorasidenib (AG-881)
Mouse Model Patient-Derived Xenograft (PDX)Patient-Derived Xenograft (PDX)
Cell Line TS603 (IDH1-R132H Grade III Glioma)TS603 (IDH1-R132H Grade III Glioma)
Administration Route Oral (by mouth)Oral (by mouth)
Dosage -50 mg/kg
Treatment Schedule Twice daily for 4 daysTwice daily for 4 days
Tumor 2-HG Inhibition Baseline>97% reduction

Data extracted from studies on Vorasidenib (AG-881)[1][2][3].

Experimental Protocols

Drug Preparation

Materials:

  • This compound powder

  • Vehicle solution: 0.5% (w/v) Methylcellulose (MC) in sterile water

  • 0.2% (v/v) Tween 80

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and gavage needles

Procedure:

  • Calculate the required amount of this compound and vehicle solution based on the number of mice and the target dosage (e.g., 50 mg/kg).

  • Prepare the vehicle solution by dissolving methylcellulose in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

  • Add Tween 80 to the methylcellulose solution to a final concentration of 0.2%.

  • Weigh the this compound powder and place it in a sterile conical tube.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle solution to the paste while vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for short intervals in a water bath to aid in dispersion.

  • Prepare fresh on each day of dosing.

In Vivo Mouse Model and Treatment

Animal Model:

  • Species: Mouse (e.g., Athymic Nude, NOD/SCID for xenograft models)

  • Model Type: Orthotopic glioma model using a patient-derived cell line with an IDH1 or IDH2 mutation (e.g., TS603 IDH1-R132H) is recommended for brain tumor studies. Subcutaneous xenograft models can also be used for initial efficacy studies.

Experimental Workflow:

Experimental_Workflow Tumor_Cell_Implantation Tumor Cell Implantation (Orthotopic or Subcutaneous) Tumor_Growth_Monitoring Tumor Growth Monitoring (e.g., Bioluminescence, MRI) Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Initiation Treatment Initiation (this compound or Vehicle) Randomization->Treatment_Initiation Daily_Dosing Daily Dosing (e.g., Oral Gavage) Treatment_Initiation->Daily_Dosing Endpoint_Analysis Endpoint Analysis (Tumor size, 2-HG levels, Survival) Daily_Dosing->Endpoint_Analysis

Caption: A typical experimental workflow for in vivo efficacy studies.

Procedure:

  • Tumor Cell Implantation: Implant tumor cells (e.g., 1 x 10^5 cells in sterile PBS) into the desired location (e.g., striatum for orthotopic brain tumors or flank for subcutaneous tumors).

  • Tumor Growth Monitoring: Monitor tumor growth using appropriate methods such as bioluminescence imaging, MRI, or caliper measurements.

  • Randomization: Once tumors reach a predetermined size (e.g., ~50-100 mm³), randomize mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound suspension or vehicle control via oral gavage.

    • A typical dosage, based on the similar compound Vorasidenib, is 50 mg/kg.

    • A typical treatment schedule is twice daily.

  • Monitoring: Monitor animal health and body weight daily. Continue to monitor tumor growth at regular intervals.

  • Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the animals and collect tumors and other relevant tissues for analysis.

    • Pharmacodynamic (PD) analysis: Measure 2-HG levels in tumor tissue and plasma using LC-MS/MS to confirm target engagement.

    • Efficacy analysis: Compare tumor growth inhibition and survival rates between treatment and control groups.

    • Histology: Perform histological and immunohistochemical analysis of tumor tissues.

Safety and Toxicology

While specific toxicology data for this compound is not publicly available, researchers should carefully monitor for any signs of toxicity, including:

  • Changes in body weight

  • Changes in food and water consumption

  • Behavioral changes

  • Signs of distress

Based on the development of similar IDH inhibitors, a manageable safety profile is anticipated. However, dose-escalation studies may be necessary to determine the maximum tolerated dose (MTD) in a specific mouse strain and model.

Conclusion

This document provides a representative protocol for the in vivo use of the mutant IDH1/2 inhibitor this compound in mouse models, based on available data for the similar compound Vorasidenib (AG-881). Adherence to detailed experimental design and careful monitoring will be crucial for obtaining robust and reproducible results in preclinical studies aimed at evaluating the therapeutic potential of this compound. Researchers are encouraged to adapt this protocol to their specific experimental needs and to consult relevant literature for the most up-to-date methodologies.

References

Application Notes and Protocols for Measuring 2-HG Levels after AGI-12026 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG are implicated in epigenetic dysregulation and impaired cellular differentiation, contributing to tumorigenesis.[1][4]

AGI-12026 (Ivosidenib) is a potent and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][5] By inhibiting mIDH1, this compound blocks the production of 2-HG, thereby representing a targeted therapeutic strategy for IDH1-mutant cancers.[1][6] Accurate and reliable measurement of 2-HG levels in various biological matrices is crucial for assessing the pharmacodynamic activity of this compound and for monitoring treatment response in both preclinical and clinical settings.

These application notes provide detailed protocols for the quantification of 2-HG in cell culture, tissue, and plasma samples following treatment with this compound. The methodologies described include both mass spectrometry-based and enzymatic assays.

Data Presentation: Efficacy of this compound in Reducing 2-HG Levels

The following tables summarize the quantitative data on the reduction of 2-HG levels following this compound treatment from preclinical and clinical studies.

Table 1: Preclinical In Vitro Efficacy of this compound in mIDH1-mutant Cells

Cell Line/Sample TypeThis compound Concentration% Reduction of Intracellular 2-HGReference
Primary human AML blast cells (mIDH1)0.5 µM96%[1]
Primary human AML blast cells (mIDH1)1 µM98.6%[1]
Primary human AML blast cells (mIDH1)5 µM99.7%[1]
Ba/F3 cells overexpressing mIDH1IC50 values ranging from 2-20 nMNot specified as % reduction

Table 2: Preclinical In Vivo Efficacy of this compound in a Xenograft Mouse Model

Animal ModelThis compound DoseMaximum % Inhibition of Tumor 2-HGTime to Maximum InhibitionReference
Female nude BALB/c mice with HT1080 xenografts50 mg/kg (single oral dose)92.0%~12 hours post-dose[1]
Female nude BALB/c mice with HT1080 xenografts150 mg/kg (single oral dose)95.2%~12 hours post-dose[1]

Table 3: Clinical Efficacy of Ivosidenib (this compound) in Patients with IDH1-mutant Cancers

Patient PopulationIvosidenib Dose% Reduction of Plasma 2-HGReference
Cholangiocarcinoma/Chondrosarcoma≥ 500 mg once dailyUp to 98%[5]
Relapsed or Refractory AML500 mg once dailySubstantial reduction

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for 2-HG measurement.

IDH1_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell Isocitrate Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate Wild-Type IDH1 TCA Cycle TCA Cycle α-Ketoglutarate->TCA Cycle Isocitrate_mut Isocitrate α-KG_mut α-Ketoglutarate Isocitrate_mut->α-KG_mut Wild-Type IDH1 Activity 2-HG 2-Hydroxyglutarate (Oncometabolite) α-KG_mut->2-HG Mutant IDH1 (Gain-of-function) Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) 2-HG->Epigenetic_Changes Blocked_Differentiation Blocked Cellular Differentiation 2-HG->Blocked_Differentiation This compound This compound This compound->2-HG Inhibition

Figure 1: this compound mechanism of action in IDH1-mutant cancer cells.

Experimental_Workflow Start Start: Sample Collection Sample_Prep Sample Preparation (e.g., Protein Precipitation, Homogenization) Start->Sample_Prep Measurement 2-HG Measurement Sample_Prep->Measurement LCMS LC-MS/MS Analysis Measurement->LCMS Method 1 Enzymatic Enzymatic Assay Measurement->Enzymatic Method 2 Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis Enzymatic->Data_Analysis End End: Results Data_Analysis->End Logical_Relationship IDH1_Mutation IDH1 Mutation 2HG_Production Increased 2-HG Production IDH1_Mutation->2HG_Production AGI12026_Treatment This compound Treatment 2HG_Reduction Reduced 2-HG Levels AGI12026_Treatment->2HG_Reduction Therapeutic_Effect Therapeutic Effect 2HG_Reduction->Therapeutic_Effect

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-12026 is a potent and selective, brain-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. This compound and its analogs are valuable research tools for studying the biological consequences of mutant IDH inhibition and for the development of targeted cancer therapies.

These application notes provide a comprehensive guide for the use of this compound in cell culture, including recommended concentration ranges, detailed experimental protocols, and an overview of the relevant signaling pathways.

Recommended Concentration of this compound

The optimal concentration of this compound for cell culture experiments is dependent on the specific cell line, the nature of the assay, and the desired biological endpoint. A dose-response experiment is always recommended to determine the effective concentration for a particular experimental setup. Based on studies of similar mutant IDH inhibitors, a starting range of 0.1 µM to 10 µM is suggested for most cell-based assays.

Table 1: Reported IC₅₀ Values for Mutant IDH Inhibitors in Glioma Cell Lines

CompoundCell LineMutationAssayIC₅₀ / Effective Concentration
AGI-5198TS603IDH1-R132H2-HG Production~1 µM (significant reduction)
AG-120 (Ivosidenib)Patient-derived mIDH1 AML cellsIDH1-R132H/C2-HG Production>96% reduction at 0.5 µM[2]
Related mIDH1 InhibitorsU87MGIDH1-R132H (overexpressed)2-HG ProductionLog IC₅₀ values vary by inhibitor[3]

Signaling Pathway

Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to epigenetic alterations and a block in cellular differentiation. Furthermore, recent studies have indicated that mutant IDH1 can activate the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival. This compound, by inhibiting mutant IDH1, reduces 2-HG levels and is expected to modulate these downstream signaling events.

Mutant_IDH1_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->two_HG NADPH -> NADP+ NADPH NADPH NADP NADP+ mIDH1 Mutant IDH1 (e.g., R132H) two_HG->PI3K Activation? AGI_12026 This compound AGI_12026->mIDH1 Inhibition

Fig. 1: Mutant IDH1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing cells and treating them with this compound. Specific cell lines may require modified conditions.

Materials:

  • Appropriate cell culture medium (e.g., DMEM for U87MG cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution typically prepared in DMSO)

  • Cell culture flasks or plates

  • Sterile PBS

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO alone) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Drug Prepare this compound and Vehicle Control Seed_Cells->Prepare_Drug Treat_Cells Replace Medium with Treatment Medium Prepare_Drug->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest

Fig. 2: General Workflow for Cell Treatment with this compound.
Measurement of 2-Hydroxyglutarate (2-HG) Levels

This assay is critical for confirming the inhibitory activity of this compound on mutant IDH enzymes.

Materials:

  • Treated cells from Protocol 1

  • Methanol/Water (80:20) extraction buffer

  • Centrifuge

  • LC-MS/MS system for analysis

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold 80% methanol.

  • Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS/MS) system to quantify the levels of 2-HG. An internal standard should be used for accurate quantification.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Treated cells in a 96-well plate from Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Add MTT: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the downstream signaling pathways.

Materials:

  • Treated cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-IDH1-R132H, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

Western_Blot_Workflow Start Start with Treated Cells Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Fig. 3: Standard Western Blotting Workflow.

Troubleshooting

IssuePossible CauseSuggestion
No or weak effect of this compound - Incorrect concentration- Degraded compound- Cell line does not harbor an IDH1/2 mutation- Perform a dose-response curve.- Use a fresh stock of this compound.- Confirm the mutation status of your cell line.
High background in Western Blot - Insufficient blocking- Antibody concentration too high- Increase blocking time or change blocking agent.- Titrate primary and secondary antibodies.
Inconsistent results in cell viability assay - Uneven cell seeding- Edge effects in the plate- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the 96-well plate.

Conclusion

This compound is a critical tool for investigating the roles of mutant IDH1 and IDH2 in cancer biology. The protocols and guidelines provided here offer a starting point for researchers to effectively utilize this inhibitor in their cell culture experiments. It is essential to optimize the experimental conditions, particularly the concentration of this compound, for each specific cell line and assay to ensure reliable and reproducible results.

References

AGI-12026: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AGI-12026 is a potent, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including glioma and acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. This compound acts as an allosteric inhibitor, targeting the mutant forms of these enzymes and thereby reducing 2-HG levels. These application notes provide an overview of this compound, including supplier and purchasing information, biochemical and cellular activity, and detailed protocols for its use in research settings.

Supplier and Purchasing Information

This compound, also known as AGI-026, is available from several chemical suppliers for research purposes. The following table summarizes the available information. Researchers should verify the purity and specifications with the supplier before ordering.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurity
MedChemExpressHY-1217361446501-77-4C₁₈H₁₅F₆N₇443.35 g/mol >98% (Typically specified on CoA)
BLD PharmBD1177091446501-77-4C₁₈H₁₅F₆N₇443.35 g/mol Not specified
AChemBlockAC-24161446501-77-4C₁₈H₁₅F₆N₇443.35 g/mol Not specified

Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.

Quantitative Data

This compound has been characterized for its inhibitory activity against various mutant IDH1 and IDH2 enzymes. The following table summarizes its potency from biochemical assays.

EnzymeAssay TypeIC₅₀ (nM)
IDH1-R132H/WT HeterodimerBiochemical16
IDH2-R140Q HomodimerBiochemical19
IDH2-R172K HomodimerBiochemical45

Data extracted from Konteatis Z, et al. ACS Med Chem Lett. 2020.[1]

Signaling Pathway

Mutant IDH1 and IDH2 enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2). This leads to widespread hypermethylation of DNA and histones, resulting in altered gene expression and a block in cellular differentiation, which are key events in tumorigenesis. This compound, by inhibiting mutant IDH1 and IDH2, reduces the production of 2-HG, thereby restoring the function of these dioxygenases and promoting cellular differentiation.

IDH_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH Mutation cluster_2 Treatment with this compound Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1/2 (WT) Dioxygenases Dioxygenases aKG->Dioxygenases Cofactor for Demethylation Demethylation Dioxygenases->Demethylation Promotes aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (2-HG) aKG_mut->Two_HG Mutant IDH1/2 Dioxygenases_inhib α-KG Dependent Dioxygenases Two_HG->Dioxygenases_inhib Inhibits Hypermethylation DNA/Histone Hypermethylation Dioxygenases_inhib->Hypermethylation Leads to Blocked_Diff Blocked Differentiation Hypermethylation->Blocked_Diff Causes AGI12026 This compound Mutant_IDH_inhib Mutant IDH1/2 AGI12026->Mutant_IDH_inhib Inhibits Two_HG_reduced 2-Hydroxyglutarate (2-HG) Mutant_IDH_inhib->Two_HG_reduced Reduces Production of Dioxygenases_restored α-KG Dependent Dioxygenases Two_HG_reduced->Dioxygenases_restored Restores function of Differentiation Cellular Differentiation Dioxygenases_restored->Differentiation Promotes Biochemical_Assay_Workflow Start Start Prep_Comp Prepare this compound serial dilutions Start->Prep_Comp Add_Comp Add compound to 384-well plate Prep_Comp->Add_Comp Add_Enzyme Add mutant IDH1/2 enzyme Add_Comp->Add_Enzyme Incubate_1 Incubate for 15 min Add_Enzyme->Incubate_1 Prep_Sub Prepare NADPH and α-KG substrate solution Incubate_1->Prep_Sub Add_Sub Add substrate solution to initiate reaction Prep_Sub->Add_Sub Add_Detect Add diaphorase/resazurin detection solution Add_Sub->Add_Detect Incubate_2 Incubate for 30-60 min Add_Detect->Incubate_2 Read_Fluor Measure fluorescence (Ex/Em: 530/590 nm) Incubate_2->Read_Fluor Analyze Calculate % inhibition and IC50 Read_Fluor->Analyze End End Analyze->End InVivo_Workflow Start Start Prep_Cells Prepare IDH1-mutant glioma cells Start->Prep_Cells Inject_Cells Intracranially inject cells into mice Prep_Cells->Inject_Cells Tumor_Growth Allow tumor establishment (7-14 days) Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer this compound or vehicle daily Randomize->Treat Monitor Monitor tumor growth and animal health Treat->Monitor Endpoint Endpoint: Euthanize and collect tissues Monitor->Endpoint Analysis Analyze tumor size and 2-HG levels Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols: AGI-12026 in Orthotopic Glioma Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are pivotal oncogenic drivers in a significant subset of gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that promotes tumorigenesis.[1][2][3][4] AGI-12026 is a potent, brain-penetrant small molecule designed as a dual inhibitor of mutant IDH1 (mIDH1) and mutant IDH2 (mIDH2) enzymes.[5][6] As an allosteric modulator, it has shown efficacy in inhibiting the IDH1-R132H homodimer.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in orthotopic glioma mouse models, a critical step in assessing therapeutic efficacy in a setting that mimics the human disease environment.

This compound: In Vitro Characterization

Prior to in vivo studies, understanding the biochemical and cellular potency of this compound is crucial. The following table summarizes key in vitro data for this compound and related compounds for context.

Table 1: Biochemical and Cellular Activity of this compound

CompoundTarget EnzymeIC₅₀ (nM)Cellular 2-HG IC₅₀ (nM) (TS603 IDH1-R132H cell line)Brain-to-Plasma Ratio (Mouse)
This compound mIDH1-R132H1602700.8
mIDH2-R140Q40-
EnasidenibmIDH1-R132H430>100000.03
mIDH2-R140Q100-
AGI-15056mIDH1-R132H23401.5
mIDH2-R140Q9-

Data adapted from Konteatis Z, et al. ACS Med Chem Lett. 2020.[6]

Signaling Pathway of Mutant IDH and this compound Inhibition

Mutant IDH enzymes convert α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG).[7] D-2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone demethylases (KDMs) and TET DNA hydroxylases.[2][4] This leads to histone and DNA hypermethylation, causing epigenetic reprogramming and a block in cellular differentiation, which contributes to gliomagenesis. This compound specifically inhibits the mutant IDH enzyme, preventing the production of D-2-HG and thereby restoring normal epigenetic function.

mIDH_Pathway cluster_epigenetics Epigenetic Regulation Isocitrate Isocitrate mIDH Mutant IDH1/2 (e.g., R132H) Isocitrate->mIDH Wild-type function aKG α-Ketoglutarate (α-KG) aKG->mIDH Neomorphic activity aKG_Dioxy α-KG Dependent Dioxygenases (TET, KDM) aKG->aKG_Dioxy Activates D2HG D-2-Hydroxyglutarate (D-2-HG) D2HG->aKG_Dioxy Competitive Inhibition mIDH->D2HG AGI12026 This compound AGI12026->mIDH Inhibition Hypermethylation Histone & DNA Hypermethylation aKG_Dioxy->Hypermethylation Prevents Diff_Block Differentiation Block & Oncogenesis Hypermethylation->Diff_Block Leads to workflow cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Cell Culture (IDH1-mutant glioma line) B 2. Orthotopic Implantation (Stereotactic Surgery) A->B C 3. Tumor Growth & Monitoring (BLI/MRI) B->C D 4. Randomize Mice (Tumor size threshold) C->D E 5a. This compound Treatment (Daily Oral Gavage) D->E F 5b. Vehicle Control D->F G 6. In-life Monitoring (Tumor growth, Survival) E->G F->G H 7. Tissue Collection (Endpoint) G->H I 8a. Efficacy Analysis (Tumor Growth, Survival Curves) H->I J 8b. PD Analysis (Tumor 2-HG Levels) H->J

References

Application Notes and Protocols: AGI-12026 (Ivosidenib) in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AGI-12026, known as Ivosidenib, is an oral, potent, and targeted small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme harboring specific mutations, most commonly at the R132 residue. In normal cells, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutant IDH1 (mIDH1) gains neomorphic activity, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent enzymes, leading to epigenetic dysregulation, DNA hypermethylation, and a block in cellular differentiation, which are critical events in the pathogenesis of several cancers, including Acute Myeloid Leukemia (AML).[1]

Ivosidenib selectively targets the mIDH1 enzyme, leading to a significant reduction in 2-HG levels and promoting the differentiation of malignant cells.[1][2] While Ivosidenib monotherapy has shown clinical efficacy, combination strategies are being explored to enhance response rates, overcome resistance, and improve long-term outcomes. These notes provide an overview of key combination therapies, associated clinical data, and detailed protocols for relevant preclinical and clinical assessments.

Mechanism of Action: Ivosidenib in mIDH1 Malignancies

Mutations in the IDH1 gene confer a new enzymatic function that results in the accumulation of the oncometabolite 2-HG. This oncometabolite disrupts normal cellular processes, including epigenetic regulation, leading to a block in differentiation and promoting oncogenesis. Ivosidenib acts by specifically inhibiting this mutant IDH1 enzyme, thereby lowering 2-HG levels and allowing for the restoration of normal cellular differentiation.

IDH1_Pathway cluster_0 Normal Cell cluster_1 mIDH1 Cancer Cell Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alphaKG α-Ketoglutarate (α-KG) Epigenetic Regulation Epigenetic Regulation alphaKG->Epigenetic Regulation Cofactor for TET2, etc. WT_IDH1->alphaKG Normal Differentiation Normal Differentiation Epigenetic Regulation->Normal Differentiation Promotes mIDH1 Mutant IDH1 TwoHG 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Epigenetic_Dysregulation Epigenetic Dysregulation (DNA Hypermethylation) TwoHG->Epigenetic_Dysregulation Inhibits α-KG-dependent enzymes (e.g., TET2) alphaKG_mut α-Ketoglutarate (α-KG) alphaKG_mut->mIDH1 Block Differentiation Block Epigenetic_Dysregulation->Block Leads to Ivosidenib Ivosidenib (this compound) Ivosidenib->mIDH1 Inhibits

Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.

Combination Therapies: Clinical Data Summary

The rationale for combining Ivosidenib with other agents is to target complementary pathways, enhance anti-leukemic activity, and prevent the emergence of resistance. Below is a summary of key clinical findings for Ivosidenib in combination with other chemotherapy agents in AML.

Ivosidenib in Combination with Azacitidine

Preclinical studies suggested that combining Ivosidenib with the hypomethylating agent azacitidine could enhance the differentiation-promoting effects and improve efficacy. This led to clinical evaluation in patients with newly diagnosed AML (ND AML) who are ineligible for intensive chemotherapy.

ParameterIvosidenib + Azacitidine (Phase 1b/2 Study)
Patient Population Newly Diagnosed mIDH1 AML (Ineligible for Intensive Chemotherapy)
N 23
Median Age (years) 76
Treatment Regimen Ivosidenib 500 mg daily + Azacitidine
Overall Response Rate (ORR) 78.3% (18/23)[3]
Complete Remission (CR) 60.9% (14/23)[3]
CR + CRh 69.6%[3]
Median Time to Response 1.8 months
Median Time to CR 3.5 months
12-month Survival Estimate 82.0%[3]
mIDH1 Clearance in CR patients 71.4% (10/14)[3]
Median Duration of CR Not Reached[3]
CRh: Complete Remission with partial hematologic recovery.
Ivosidenib in Combination with Venetoclax ± Azacitidine

Preclinical data indicated a synergistic relationship between IDH inhibitors and the BCL-2 inhibitor Venetoclax. This combination aims to simultaneously induce differentiation (Ivosidenib) and apoptosis (Venetoclax).

ParameterIvosidenib + Venetoclax (Doublet)Ivosidenib + Venetoclax + Azacitidine (Triplet)
Study Phase Ib/II (NCT03471260)Phase Ib/II (NCT03471260)
Patient Population mIDH1 Myeloid MalignanciesmIDH1 Myeloid Malignancies
Composite Complete Remission (CRc) 83%[1]90%[1]
Measurable Residual Disease (MRD) Negativity 63% of evaluable patients achieved MRD-negative remissions[1]
IDH1 Mutation Clearance (≥5 cycles) 64% of evaluable patients[1]
Median Event-Free Survival (EFS) 36 months[1]
Median Overall Survival (OS) 42 months[1]
Safety The combination was deemed safe, with no 30- or 60-day mortality observed on the study.[4] Most adverse events were Grade 1 or 2.[1]
Ivosidenib in Combination with Induction Chemotherapy

For patients eligible for intensive treatment, Ivosidenib has been evaluated in combination with the standard "7+3" induction regimen (cytarabine + an anthracycline).

ParameterIvosidenib + Induction Chemotherapy (Phase 1 Study)
Patient Population Newly Diagnosed mIDH1 AML
N 30 (21 de novo, 9 secondary AML)
Treatment Regimen Ivosidenib + Standard "7+3" Induction
CR + CRi/CRp 77% (23/30)
CR + CRi/CRp (de novo AML) 91% (19/21)
CR + CRi/CRp (secondary AML) 44% (4/9)
30 and 60-day mortality 6%
Common Grade ≥3 Adverse Events Febrile neutropenia (60%), increased bilirubin (9%), hypertension (9%)
CRi: CR with incomplete hematologic recovery; CRp: CR with incomplete platelet recovery.

Mechanisms of Resistance to Ivosidenib

Understanding resistance is crucial for developing subsequent lines of therapy and rational combination strategies. Resistance to Ivosidenib can be primary (lack of initial response) or acquired (relapse after an initial response).

Resistance_Mechanisms cluster_primary Primary Resistance Mechanisms cluster_acquired Acquired Resistance Mechanisms Ivosidenib Ivosidenib Monotherapy Primary Primary Resistance Ivosidenib->Primary Acquired Acquired Resistance Ivosidenib->Acquired RTK_Primary Co-occurring mutations in RTK pathway (NRAS, PTPN11) Primary->RTK_Primary RTK_Acquired Emergence of new RTK pathway mutations Acquired->RTK_Acquired IDH_Mutations IDH-related Mutations Acquired->IDH_Mutations Other_Pathways Non-IDH Related Pathways (e.g., CLEC5A-SYK signaling) Acquired->Other_Pathways IDH1_Second Second-site IDH1 mutations IDH_Mutations->IDH1_Second IDH2_Switch Emergence of IDH2 mutations (Isoform Switching) IDH_Mutations->IDH2_Switch

Caption: Mechanisms of primary and acquired resistance to Ivosidenib therapy.

Experimental Protocols

Protocol 1: IDH1-R132 Mutation Detection using Next-Generation Sequencing (NGS)

This protocol outlines a general workflow for identifying IDH1 mutations from bone marrow or peripheral blood samples using a targeted NGS panel, as recommended by NCCN guidelines.[5]

NGS_Workflow Sample 1. Sample Collection (Bone Marrow Aspirate or Peripheral Blood) DNA_Extraction 2. Genomic DNA Extraction Sample->DNA_Extraction QC1 3. DNA Quantification & Quality Control (e.g., Qubit, Bioanalyzer) DNA_Extraction->QC1 Lib_Prep 4. Library Preparation (Fragmentation, End-repair, A-tailing, Adapter Ligation) QC1->Lib_Prep Target_Enrich 5. Target Enrichment (Hybridization with custom probes for IDH1, etc.) Lib_Prep->Target_Enrich PCR 6. Library Amplification (PCR) Target_Enrich->PCR QC2 7. Library Quantification & Quality Control PCR->QC2 Sequencing 8. Sequencing (e.g., Illumina MiSeq/NextSeq) QC2->Sequencing Data_Analysis 9. Bioinformatic Analysis (Alignment, Variant Calling, Annotation) Sequencing->Data_Analysis Report 10. Reporting (IDH1 mutation status, Variant Allele Frequency) Data_Analysis->Report

Caption: Workflow for detecting IDH1 mutations using a targeted NGS panel.

Methodology:

  • Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes.

  • Genomic DNA (gDNA) Extraction:

    • Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • Extract gDNA using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions.

  • DNA Quantification and Quality Control:

    • Quantify DNA concentration using a fluorometric method (e.g., Qubit dsDNA HS Assay).

    • Assess DNA integrity and purity using a spectrophotometer (e.g., NanoDrop) to check A260/A280 and A260/A230 ratios, and optionally via gel electrophoresis.

  • Library Preparation:

    • Mechanically or enzymatically fragment gDNA to a desired size (e.g., 200-300 bp).

    • Perform end-repair and A-tailing to prepare DNA fragments for adapter ligation.

    • Ligate sequencing adapters (containing unique indexes for multiplexing) to the DNA fragments.

  • Target Enrichment:

    • Use a targeted gene panel (e.g., a custom myeloid malignancy panel) that includes probes for the entire coding region of the IDH1 gene.

    • Hybridize the prepared library with the biotinylated capture probes.

    • Capture the probe-library hybrids using streptavidin-coated magnetic beads.

    • Wash the beads to remove non-specifically bound fragments.

  • Library Amplification:

    • Amplify the enriched library using PCR to generate sufficient material for sequencing.

  • Library Quality Control:

    • Validate the final library size distribution and concentration using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

  • Sequencing:

    • Pool indexed libraries and sequence on an NGS platform (e.g., Illumina MiSeq) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Perform quality control on raw sequencing reads (e.g., using FastQC).

    • Align reads to the human reference genome (e.g., hg19/GRCh37).

    • Call genetic variants (SNPs and indels) using a variant caller (e.g., GATK HaplotypeCaller or VarScan).

    • Annotate variants to identify non-synonymous changes in the IDH1 gene, specifically focusing on codon R132.

  • Reporting:

    • Report the presence or absence of an IDH1 mutation, the specific amino acid change, and the variant allele frequency (VAF).

Protocol 2: Assessment of Therapeutic Response in AML

This protocol describes the standard methodology for assessing treatment response in AML clinical trials, based on the 2022 European LeukemiaNet (ELN) recommendations.[6]

Response_Assessment_Workflow Start Start of Treatment Cycle BM_Biopsy 1. Bone Marrow Aspirate & Biopsy (Post-induction, typically Day 14-21 and/or end of cycle) Start->BM_Biopsy Morphology 2. Cytomorphologic Assessment (% Blasts in Bone Marrow) BM_Biopsy->Morphology Flow 3. Flow Cytometry (Measurable Residual Disease - MRD) BM_Biopsy->Flow Cytogenetics 4. Cytogenetics & Molecular Analysis (Assess for clonal evolution, mIDH1 clearance) BM_Biopsy->Cytogenetics Response 5. Determine Response Category (Based on ELN 2022 Criteria) Morphology->Response Flow->Response Cytogenetics->Response

Caption: Workflow for assessing therapeutic response in Acute Myeloid Leukemia.

Methodology:

  • Timing of Assessment: Perform bone marrow aspirate and biopsy at baseline, after induction therapy (e.g., Day 14-21 for an early look and/or at count recovery), and at the end of each consolidation cycle.[7][8]

  • Bone Marrow Examination:

    • Cytomorphology: Prepare bone marrow smears and stain with Wright-Giemsa. A pathologist performs a differential count of at least 500 nucleated cells to determine the percentage of blasts.

    • Biopsy: A core biopsy is evaluated for cellularity and morphology.

  • Peripheral Blood Counts: Monitor complete blood counts (CBC) with differential regularly to assess hematologic recovery.

  • Measurable Residual Disease (MRD) Assessment:

    • Multi-parameter Flow Cytometry: Use a comprehensive antibody panel to identify leukemia-associated immunophenotypes (LAIPs) present at diagnosis. A sample is considered MRD-positive if a leukemia-associated cell population is detected at a sensitivity of at least 1 in 10,000 (0.01%).

    • Molecular MRD: For specific mutations like NPM1, quantitative PCR (qPCR) can be used. For IDH1, clearance can be monitored by NGS or digital PCR.[3]

  • Response Criteria (ELN 2022 Summary)[6]:

    • Complete Remission (CR):

      • Bone marrow blasts <5%.

      • Absence of circulating blasts with Auer rods.

      • Absence of extramedullary disease.

      • Absolute Neutrophil Count (ANC) ≥1,000/μL.

      • Platelet count ≥100,000/μL.

    • Complete Remission with partial hematologic recovery (CRh):

      • Meets all CR criteria except for partial recovery of neutrophils (ANC ≥500/μL) and platelets (≥50,000/μL).

    • Complete Remission with incomplete hematologic recovery (CRi):

      • Meets all CR criteria but with residual neutropenia (ANC <1,000/μL) or thrombocytopenia (platelets <100,000/μL).

    • Morphologic Leukemia-Free State (MLFS):

      • Bone marrow blasts <5% but hematologic recovery criteria for CR/CRh/CRi are not met.

References

Application Notes: Lentiviral Transduction of Mutant IDH1 for Preclinical Studies with Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature in several human cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] Unlike typical oncogenic mutations that inactivate tumor suppressors or activate growth pathways, IDH1 mutations confer a neomorphic (new) enzymatic function.[1] The most common mutation, a substitution of arginine at position 132 (e.g., R132H), enables the mutant enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3] Accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately impairs cellular differentiation.[2][4][5]

The development of cell-based models that accurately replicate this mutation is crucial for studying its biological consequences and for the preclinical evaluation of targeted therapies. Lentiviral transduction provides a robust and efficient method for establishing stable cell lines that express the mutant IDH1 protein. These models are invaluable for screening and characterizing selective inhibitors.

This document provides detailed protocols for the lentiviral production of an IDH1-R132H construct, transduction of target cells, and subsequent analysis using AGI-5198, a first-in-class, potent, and selective inhibitor of the IDH1-R132H mutant enzyme.[6][7] While other inhibitors exist, such as AGI-12026 (a dual mutant IDH1/2 inhibitor), the protocols herein are based on the extensive preclinical data available for AGI-5198, providing a well-validated framework for researchers.[8][9]

Data Presentation

Table 1: In Vitro Potency of AGI-5198
Enzyme TargetMutationIC₅₀ (nM)Selectivity vs. WTReference
IDH1 R132H70>1000x[6][7][10][11]
IDH1 R132C160>600x[6][7]
IDH1 Wild-Type>100,000-[6]
IDH2 Wild-Type>100,000-[6]
IDH2 R140Q>100,000-[6]
IDH2 R172K>100,000-[6]
Table 2: Summary of In Vitro Studies Using AGI-5198
Cell LineIDH1 StatusAGI-5198 ConcentrationTreatment DurationKey FindingsReference
TS603 (Glioma) Endogenous R132H0.1 - 10 µM2 - 7 daysDose-dependent inhibition of 2-HG production; Impaired soft-agar colony formation; Induced expression of gliogenic differentiation markers.[2]
Patient-Derived Glioma Cultures Endogenous IDH1-mutant2.5 µM7 days>99% reduction in D-2-HG levels; No significant effect on cell viability at non-toxic doses.[12]
SF10602 (mIDH1 Glioma) Endogenous R132HNot specifiedNot specifiedLowered CD274 (PD-L1) DNA methylation levels.[13]
E6/E7/hTERT (Engineered) Expressing mutant IDH11 - 10 µM72 hours - 28 daysRapid and sustained decrease in intracellular 2-HG levels.[14]
Table 3: Summary of In Vivo (Xenograft) Studies Using AGI-5198
Animal ModelCell LineAGI-5198 Dosage (Oral)Treatment DurationKey FindingsReference
Mice (SCID) TS603 (IDH1-R132H Glioma)150 mg/kg/day3 weeksPartial reduction of intratumoral 2-HG; Significant tumor growth inhibition.[2]
Mice (SCID) TS603 (IDH1-R132H Glioma)450 mg/kg/day3 weeksNear-complete reduction of intratumoral 2-HG (from 4-6 mM to ~0.13 mM); 50-60% tumor growth inhibition; Increased expression of astroglial differentiation genes.[2][6]
Mice (SCID) TS516 (IDH1-WT Glioma)450 mg/kg/day3 weeksNo effect on tumor growth.[2]

Visualizations

Caption: Signaling pathway of wild-type versus mutant IDH1.

G cluster_prep Phase 1: Model Generation cluster_exp Phase 2: Inhibitor Studies cluster_assays Phase 3: Analysis Plasmids 1. Prepare Plasmids - Transfer (IDH1-R132H) - Packaging (psPAX2) - Envelope (pMD2.G) Transfection 2. Transfect HEK293T Cells Plasmids->Transfection Harvest 3. Harvest & Filter Lentiviral Supernatant Transfection->Harvest Transduction 4. Transduce Target Cells (e.g., U87-MG Glioma) Harvest->Transduction Selection 5. Select with Puromycin to Create Stable Cell Line Transduction->Selection Culture 6. Expand Stable IDH1-R132H Cell Line Selection->Culture Treatment 7. Treat Cells with AGI-5198 vs. Vehicle Culture->Treatment Assays 8. Perform Downstream Assays Treatment->Assays Assay_2HG 2-HG Measurement (LC-MS) Assay_Prolif Proliferation/ Colony Formation Assay_WB Western Blot (Differentiation Markers) Assay_RNA Gene Expression (qRT-PCR/RNA-seq)

Caption: Experimental workflow for IDH1 mutation studies.

Experimental Protocols

Protocol 1: Lentiviral Production of IDH1-R132H Construct

This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.[15][16]

Materials:

  • HEK293T cells (passage <15)

  • Lentiviral transfer plasmid containing IDH1-R132H cDNA and a selection marker (e.g., puromycin resistance)

  • Packaging plasmid: psPAX2

  • Envelope plasmid: pMD2.G

  • DMEM with 10% FBS (antibiotic-free for transfection)

  • Transfection reagent (e.g., PEI, Lipofectamine™, or FuGENE® 6)

  • Opti-MEM™ I Reduced Serum Medium

  • 0.45 µm PES filters

  • 10 cm tissue culture plates

Procedure:

  • Day 0: Seed Cells: Plate 4 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of DMEM + 10% FBS without antibiotics.[17] Ensure cells are evenly distributed and incubate overnight (37°C, 5% CO₂). Cells should be 70-80% confluent at the time of transfection.[18]

  • Day 1: Transfection:

    • For each 10 cm plate, prepare a DNA mixture in a sterile tube containing:

      • 10 µg of IDH1-R132H transfer plasmid

      • 7.5 µg of psPAX2 packaging plasmid

      • 2.5 µg of pMD2.G envelope plasmid

    • Follow the manufacturer's protocol for your chosen transfection reagent. For a PEI-based transfection, mix the DNA with serum-free medium (e.g., Opti-MEM), then add PEI at a 1:3 ratio (µg DNA:µg PEI).[15]

    • Incubate the DNA-transfection reagent complex at room temperature for 15-20 minutes.

    • Gently add the mixture dropwise to the HEK293T cells. Swirl the plate to distribute.

    • Incubate for 12-15 hours at 37°C, 5% CO₂.[16]

  • Day 2: Change Medium: Carefully aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM (+10% FBS, with antibiotics).

  • Day 3: First Harvest (48h post-transfection):

    • Collect the cell culture supernatant (which contains the viral particles) into a sterile polypropylene tube.

    • Centrifuge at ~2000 rpm for 5 minutes to pellet any detached cells.[15]

    • Filter the supernatant through a 0.45 µm PES filter to remove remaining cellular debris.

    • Add 10 mL of fresh complete medium to the plate for a second harvest.

  • Day 4: Second Harvest (72h post-transfection): Repeat the harvesting steps from Day 3. The second harvest can be pooled with the first.

  • Storage: Aliquot the filtered viral supernatant into cryovials and snap-freeze in liquid nitrogen. Store immediately at -80°C for long-term use. Viral particles are stable for at least a year at -80°C but lose significant titer with each freeze-thaw cycle.[18]

Protocol 2: Lentiviral Transduction and Generation of a Stable Cell Line

This protocol details the infection of a target cell line (e.g., a glioma cell line like U87-MG) to create a stable line expressing IDH1-R132H.

Materials:

  • Target cells (e.g., U87-MG, A172)

  • Harvested IDH1-R132H lentiviral supernatant

  • Complete culture medium for target cells

  • Polybrene (Hexadimethrine bromide) stock solution (e.g., 8 mg/mL)

  • Puromycin (or other appropriate selection antibiotic)

  • 24-well or 6-well plates

Procedure:

  • Day 1: Seed Target Cells: Plate cells in a 24-well plate at a density that will result in ~50-70% confluency on the day of transduction (e.g., 0.5 x 10⁵ cells/well for HEK293).[19][20]

  • Day 2: Transduction:

    • Thaw the lentiviral supernatant on ice.

    • Prepare transduction medium. For each well, add the desired amount of viral supernatant and Polybrene to the complete medium (final Polybrene concentration of 4-8 µg/mL is common).[19]

    • Note on MOI: The Multiplicity of Infection (MOI) is the ratio of viral particles to target cells. An initial experiment titrating different volumes of viral supernatant (e.g., 1 µL, 10 µL, 50 µL, 100 µL per well) is recommended to determine the optimal MOI for your cell line.

    • Remove the old medium from the cells and add the transduction medium.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.[19]

  • Day 3: Medium Change: Aspirate the virus-containing medium and replace it with fresh complete medium.

  • Day 4 onwards: Antibiotic Selection:

    • Wait at least 24-48 hours post-transduction before starting selection to allow for expression of the resistance gene.[20]

    • Replace the medium with fresh medium containing the appropriate concentration of puromycin. The optimal concentration must be determined beforehand by performing a kill curve on the parental cell line.

    • Maintain a parallel plate of non-transduced cells with puromycin as a selection control.

    • Replace the selection medium every 2-3 days until all control cells have died and resistant colonies are visible.

  • Expansion: Once stable, resistant colonies are established, expand them for further experiments. Confirm the expression of the IDH1-R132H protein via Western blot and the production of 2-HG via mass spectrometry.

Protocol 3: In Vitro AGI-5198 Treatment and Analysis

This protocol describes the treatment of the newly generated IDH1-R132H stable cell line with AGI-5198.

Materials:

  • IDH1-R132H expressing stable cell line

  • AGI-5198 compound

  • Dimethyl sulfoxide (DMSO)

  • Reagents for downstream assays (e.g., cell lysis buffers, LC-MS solvents, cell viability reagents)

Procedure:

  • Prepare AGI-5198 Stock: Dissolve AGI-5198 in DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Store aliquots at -20°C or -80°C.[11]

  • Cell Plating: Seed the IDH1-R132H cells in appropriate culture vessels (e.g., 6-well plates for metabolite/protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.

  • Treatment:

    • Dilute the AGI-5198 stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 10 µM).

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO used for the highest drug concentration.

    • Remove the old medium and add the AGI-5198 or vehicle-containing medium to the cells.

    • Incubate for the desired duration (e.g., 48 hours for 2-HG analysis, or longer for growth assays).[2]

  • Downstream Analysis:

    • 2-HG Measurement: Harvest cells, perform metabolite extraction, and analyze 2-HG levels using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Cell Proliferation Assay: Assess cell growth using methods like MTT, crystal violet staining, or direct cell counting. For long-term effects, perform a soft-agar colony formation assay.[2]

    • Western Blot: Analyze protein lysates for changes in differentiation markers (e.g., increased GFAP, decreased Nestin in glioma cells) or signaling pathway components (e.g., phosphorylated mTOR).[2][21]

References

Troubleshooting & Optimization

AGI-12026 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for AGI-12026 (Ivosidenib). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Ivosidenib (AG-120), is an orally available, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3][4] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][5] The mutant IDH1 enzyme produces the oncometabolite D-2-hydroxyglutarate (2-HG), which is believed to contribute to the development and progression of cancer.[3][5] this compound inhibits the production of 2-HG by targeting the mutated IDH1 enzyme.[1][2]

Q2: What is the primary mechanism of action of this compound?

A2: this compound specifically inhibits the mutated form of IDH1, thereby blocking the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][5] The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[5] By reducing 2-HG levels, this compound can induce cellular differentiation and inhibit the proliferation of IDH1-mutant tumor cells.[4]

Q3: In which solvents is this compound soluble?

A3: this compound is highly soluble in DMSO and Ethanol but is insoluble in water.[6] For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO.

Solubility and Formulation Data

Below are tables summarizing the solubility and formulation data for this compound.

Table 1: this compound Solubility

SolventSolubility (25°C)Molar Concentration (at max solubility)Notes
DMSO100 mg/mL[6][7]171.53 mM[6][7]Use fresh, anhydrous DMSO as moisture can reduce solubility.[7]
Ethanol100 mg/mL[6]171.54 mM[8]Sonication is recommended to aid dissolution.[8]
WaterInsoluble[6]-

Table 2: In Vivo Formulations

Administration RouteFormulationPreparation
OralHomogeneous suspension in CMC-Na[6]Add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly to obtain a 5 mg/mL suspension.[6]
InjectionClear solution with co-solvents[7]To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add 50 µL of a 50 mg/mL clarified DMSO stock solution to 400 µL of PEG300, mix until clear, then add 50 µL of Tween80 and mix until clear, and finally add 500 µL of ddH2O. Use immediately.[7]

Troubleshooting Guide: Solubility Issues

Issue: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.

This is a common issue for hydrophobic compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium causes the compound to "crash out" of solution.[9][10][11]

Potential Causes and Solutions
  • High Final Concentration: The concentration of this compound in the medium may exceed its aqueous solubility limit.

    • Solution: Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.

  • Rapid Dilution: Adding the DMSO stock directly to a large volume of medium can cause rapid solvent exchange and precipitation.[9]

    • Solution: Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium or a DMSO/medium mixture. Then, add this intermediate dilution to the final volume of medium.[9][10]

  • Low Temperature: Cold medium can decrease the solubility of the compound.

    • Solution: Always use pre-warmed (37°C) cell culture medium for dilutions.[9]

  • Insufficient Mixing: Localized high concentrations of the compound can lead to precipitation.

    • Solution: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[10]

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.[9]

    • Best Practice: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[9][10] Always include a vehicle control with the same final DMSO concentration in your experiments.

Workflow for Preparing this compound Working Solutions for Cell Culture

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation stock Prepare 10-50 mM stock solution of this compound in 100% DMSO prewarm Pre-warm complete cell culture medium to 37°C intermediate Optional: Create an intermediate dilution in pre-warmed medium prewarm->intermediate final_dilution Add stock or intermediate dilution dropwise to the final volume of pre-warmed medium while gently vortexing intermediate->final_dilution final_check Visually inspect for precipitation final_dilution->final_check

Workflow for preparing this compound working solutions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of IDH1-mutant cancer cells.

Materials:

  • IDH1-mutant cell line (e.g., HT1080)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can also be used.

Protocol 2: Intracellular D-2-Hydroxyglutarate (2-HG) Measurement

This protocol describes the measurement of intracellular 2-HG levels in cells treated with this compound.

Materials:

  • IDH1-mutant cell line

  • This compound

  • Cell culture plates

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070) or access to LC-MS/MS

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well/dish.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

  • Sample Preparation for Assay:

    • Evaporate the methanol from the supernatant using a speed vacuum or nitrogen stream.

    • Reconstitute the dried pellet in the assay buffer provided with the 2-HG assay kit or the appropriate solvent for LC-MS/MS analysis.

  • 2-HG Measurement:

    • Using a Colorimetric Assay Kit: Follow the manufacturer's instructions for the D-2-Hydroxyglutarate Assay Kit. This typically involves preparing a standard curve and mixing the sample with a reaction mix to generate a colorimetric signal that is proportional to the amount of 2-HG.

    • Using LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry method for the quantification of 2-HG.[1]

Signaling Pathway

Mutant IDH1 produces the oncometabolite 2-HG, which can influence various cellular processes, including the PI3K/AKT/mTOR signaling pathway.[12][13] this compound inhibits mutant IDH1, leading to a reduction in 2-HG and subsequent effects on downstream signaling.

G cluster_pathway Mutant IDH1 Signaling cluster_pi3k PI3K/AKT/mTOR Pathway mIDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->two_HG Consumes NADPH alpha_KG α-Ketoglutarate alpha_KG->mIDH1 PI3K PI3K two_HG->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth AGI12026 This compound AGI12026->mIDH1 Inhibits

This compound inhibits mutant IDH1, reducing 2-HG and affecting downstream signaling.

References

Optimizing AGI-12026 dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AGI-12026 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1 and mIDH2). These mutant enzymes possess a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). This compound binds to the allosteric site of the mutant IDH enzymes, blocking the production of 2-HG. The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation and a block in cellular differentiation.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: While the optimal concentration of this compound will be cell line and assay-dependent, a general starting point for in vitro cell-based assays is in the range of 1-10 µM.[1] It is highly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. For biochemical assays using purified enzymes, IC50 values are typically lower, often in the nanomolar range.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to minimize solvent-induced toxicity or off-target effects.

Q4: I am observing limited or no effect of this compound on cell viability. Is this expected?

A4: Yes, this is a common observation. Inhibitors of mIDH like this compound are often cytostatic (inhibit cell proliferation) rather than cytotoxic (induce cell death). The primary effect of this compound is the reduction of 2-HG levels, which in turn can induce cellular differentiation. The impact on cell viability may not be immediate and can be dependent on the cell type and the duration of the experiment. It is advisable to include assays that measure differentiation markers or cell proliferation over a longer time course (e.g., 7-14 days) in addition to standard cell viability assays.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media
  • Symptom: You observe a cloudy or precipitated solution when diluting your this compound DMSO stock into your aqueous cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.

  • Solutions:

    • Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.

    • Optimize Dilution: Perform a serial dilution of the DMSO stock in your culture medium rather than a single large dilution. Ensure rapid mixing after each dilution step.

    • Increase Serum Concentration: For cell culture experiments, increasing the fetal bovine serum (FBS) concentration (e.g., from 10% to 15-20%) can sometimes improve the solubility of hydrophobic compounds through protein binding. This should be tested for its effect on your specific cell line.

Issue 2: Inconsistent Results Between Experiments
  • Symptom: You are observing high variability in your results from one experiment to the next.

  • Possible Causes & Solutions:

    • Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.

    • Pipetting Accuracy: Calibrate your pipettes regularly and use consistent techniques to minimize errors in compound concentration.

Issue 3: Potential Off-Target Effects
  • Symptom: You are observing cellular effects that are not consistent with the known mechanism of mIDH1/2 inhibition.

  • Possible Cause: At higher concentrations, this compound may have off-target effects.

  • Solutions:

    • Dose-Response Curve: Perform a careful dose-response analysis to identify the lowest effective concentration.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.

    • Target Knockdown: Use genetic approaches like siRNA or CRISPR to knock down mIDH1 or mIDH2 and compare the phenotype to that observed with this compound treatment.

Data Presentation

Table 1: General Guidelines for this compound Concentration in In Vitro Assays

Assay TypeTypical Concentration RangeKey Considerations
Cell-Based Assays 0.1 - 10 µMPerform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Biochemical Assays 1 - 100 nMIC50 values can be significantly lower when using purified enzymes.

Experimental Protocols

Protocol 1: Measuring 2-Hydroxyglutarate (2-HG) Levels in Cell Culture

This protocol describes a general method for quantifying the oncometabolite 2-HG from cell culture media or cell lysates using a commercially available colorimetric or fluorometric assay kit.

Materials:

  • Cells cultured in appropriate multi-well plates

  • This compound

  • 2-HG Assay Kit (containing assay buffer, enzyme mix, and substrate)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells at an optimal density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).

  • Sample Preparation:

    • Media: Collect the cell culture supernatant.

    • Cell Lysates: Wash cells with cold PBS, then lyse the cells using the lysis buffer provided in the assay kit. Centrifuge to pellet cell debris and collect the supernatant.

  • Deproteinization (if required by kit): Some kits may require a deproteinization step to remove interfering proteins.

  • Assay Reaction: Add the reaction mix (containing enzyme and substrate) to your samples and standards in a new multi-well plate.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the 2-HG concentration in your samples based on the standard curve.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a dose range of this compound for the desired duration.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Visualizations

AGI12026_Mechanism_of_Action cluster_0 Mutant IDH1/2 Enzyme cluster_1 Downstream Oncogenic Effects alphaKG α-Ketoglutarate mIDH Mutant IDH1/2 alphaKG->mIDH twoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH->twoHG Neomorphic Activity Epigenetic Epigenetic Dysregulation (Histone & DNA Hypermethylation) twoHG->Epigenetic Differentiation Block in Cellular Differentiation Epigenetic->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis AGI12026 This compound AGI12026->mIDH Inhibition

Caption: Mechanism of action of this compound in inhibiting 2-HG production.

Troubleshooting_Workflow Start Experiment with this compound Problem Suboptimal Results Observed (e.g., low efficacy, high variability) Start->Problem Check_Solubility Check for Compound Precipitation Problem->Check_Solubility Is there precipitation? Check_Concentration Verify this compound Concentration & Dilutions Problem->Check_Concentration Are dilutions accurate? Check_Cells Assess Cell Health & Culture Conditions Problem->Check_Cells Are cells consistent? Check_Assay Review Assay Protocol & Reagents Problem->Check_Assay Is the assay validated? Solution_Solubility Optimize Dilution or Lower Concentration Check_Solubility->Solution_Solubility Solution_Concentration Prepare Fresh Stock & Calibrate Pipettes Check_Concentration->Solution_Concentration Solution_Cells Use Consistent Cell Passage & Check for Contamination Check_Cells->Solution_Cells Solution_Assay Validate Assay with Positive/Negative Controls Check_Assay->Solution_Assay End Optimized Experiment Solution_Solubility->End Solution_Concentration->End Solution_Cells->End Solution_Assay->End

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Potential off-target effects of AGI-12026 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AGI-12026 (Ivosidenib). The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as ivosidenib, is a potent and selective, allosteric, and reversible inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In cancer cells with specific mutations in the IDH1 gene (e.g., R132H, R132C), the mutant enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, leading to a block in cell differentiation and promoting tumorigenesis.[1] this compound specifically binds to the mutant IDH1 protein and inhibits its activity, leading to a significant reduction in 2-HG levels.[1][2] This can restore normal cellular differentiation.

Q2: How selective is this compound for mutant IDH1?

Q3: What are the known on-target effects of this compound in a research setting?

The primary on-target effect you should observe is a dose-dependent decrease in the production of 2-HG in cells or tumors harboring an IDH1 mutation. This can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS). Consequently, you may also observe downstream effects such as the restoration of cellular differentiation, changes in gene expression profiles related to epigenetic modifications, and inhibition of proliferation in IDH1-mutant cancer cell lines or animal models.

Troubleshooting Guides

Unexpected Experimental Outcome 1: Altered Cellular Metabolism Not Explained by 2-HG Reduction

Symptoms:

  • Unexpected changes in glycolysis or the TCA cycle intermediates other than a direct decrease in 2-HG.

  • Altered cellular respiration rates.

Potential Cause: While this compound is a selective mIDH1 inhibitor, high concentrations or specific cellular contexts might lead to unforeseen metabolic reprogramming.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is effectively reducing 2-HG levels in your experimental system at the concentration used.

  • Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits 2-HG production. Use this minimal effective dose to reduce the likelihood of off-target effects.

  • Metabolomic Analysis: Conduct a broader metabolomic analysis to identify which specific metabolic pathways are being altered. This can provide clues as to which enzymes might be indirectly affected.

  • Control Experiments: Include both IDH1-mutant and IDH1-wild-type cell lines in your experiments. Off-target effects would likely be observed in both cell types, whereas on-target effects will be specific to the mutant-IDH1 cells.

Unexpected Experimental Outcome 2: Unexplained Changes in Cell Signaling Pathways

Symptoms:

  • Activation or inhibition of signaling pathways not known to be directly regulated by IDH1 or 2-HG.

  • For example, unexpected changes in the phosphorylation status of receptor tyrosine kinases (RTKs).

Potential Cause: Clinical studies have shown that resistance to ivosidenib can be associated with mutations in the RTK pathway, suggesting a potential for crosstalk between IDH1 signaling and other pathways.[1] While direct inhibition of RTKs by this compound has not been reported, indirect effects or off-target interactions at high concentrations cannot be entirely ruled out.

Troubleshooting Steps:

  • Phospho-Proteomic/Kinase Activity Profiling: If you observe unexpected signaling changes, a targeted phospho-proteomics or kinase activity assay may help identify the specific kinases or pathways being affected.

  • Literature Review for Pathway Crosstalk: Investigate known downstream effects of 2-HG on cellular signaling to determine if the observed changes could be an indirect consequence of on-target IDH1 inhibition.

  • Use of More Selective Inhibitors (if available): If you suspect off-target effects on a particular kinase, consider using a highly selective inhibitor for that kinase in combination with or as a comparison to this compound to dissect the effects.

Unexpected Experimental Outcome 3: Discrepancies in Cell Viability or Proliferation Assays

Symptoms:

  • Greater-than-expected cytotoxicity in IDH1-mutant cells.

  • Unexpected cytotoxic effects in IDH1-wild-type control cells.

Potential Cause: While generally well-tolerated by normal cells, high concentrations of any small molecule inhibitor can lead to off-target toxicity.

Troubleshooting Steps:

  • Dose-Response Curve: Generate a detailed dose-response curve for cell viability in both IDH1-mutant and IDH1-wild-type cells to determine the therapeutic index in your system.

  • Apoptosis and Cell Cycle Analysis: Perform assays to determine if the observed effects are due to apoptosis, cell cycle arrest, or another mechanism of cell death. This can provide clues about the potential off-target pathways involved.

  • Compare with Other mIDH1 Inhibitors: If possible, compare the phenotype observed with this compound to that of other structurally different mIDH1 inhibitors to see if the effect is specific to this compound or a general consequence of mIDH1 inhibition.

Quantitative Data Summary

The following table summarizes the clinically observed adverse reactions with ivosidenib, which may provide insights into potential physiological off-target effects.

Adverse ReactionFrequency (Any Grade)Frequency (Grade ≥3)Potential Implication for Researchers
Diarrhea ≥20%<10%May indicate effects on gastrointestinal cell signaling or transporters.
Fatigue ≥20%<10%A general indicator of systemic stress or metabolic disruption.
Nausea ≥20%<5%Similar to diarrhea, may suggest effects on the GI tract or central nervous system.
QTc Interval Prolongation ≥10%≥5%CRITICAL: Strongly suggests potential interaction with cardiac ion channels (e.g., hERG). Researchers working with cardiomyocytes or in vivo models should be aware of this.
Leukocytosis ≥10%~10%Relates to the on-target effect of inducing differentiation in hematopoietic cells.
Differentiation Syndrome ~10%~4%An on-target effect related to the rapid differentiation of leukemic cells.

Experimental Protocols

Protocol: Measuring Intracellular 2-Hydroxyglutarate (2-HG) Levels by LC-MS

  • Cell Culture and Treatment: Plate IDH1-mutant cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate at -80°C for at least 1 hour.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and dry the metabolites using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable volume of LC-MS-grade water/methanol.

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Use a reverse-phase chromatography column suitable for separating polar metabolites.

    • Operate the mass spectrometer in negative ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the transition from the 2-HG precursor ion to a specific product ion.

  • Data Analysis: Quantify the 2-HG peak area and normalize it to the cell number or total protein concentration. Compare the 2-HG levels in this compound-treated samples to the vehicle control.

Visualizations

On_Target_Pathway cluster_cell IDH1-Mutant Cancer Cell Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG->2-HG Neomorphic Activity Mutant_IDH1 Mutant IDH1 (e.g., R132H) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2-HG->Epigenetic_Dysregulation AGI_12026 This compound AGI_12026->Mutant_IDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: On-target signaling pathway of this compound in IDH1-mutant cancer cells.

Troubleshooting_Workflow Start Unexpected Experimental Result Q1 Is 2-HG reduction confirmed? Start->Q1 A1_Yes Potential Off-Target Effect or Indirect On-Target Effect Q1->A1_Yes Yes A1_No Check Compound Integrity & Experimental Protocol Q1->A1_No No Q2 Is the effect observed in IDH1-WT cells? A1_Yes->Q2 A2_Yes Likely Off-Target Effect Q2->A2_Yes Yes A2_No Likely On-Target Effect (direct or indirect) Q2->A2_No No Action1 Perform Dose-Response and Use Minimal Effective Concentration A2_Yes->Action1 Action2 Investigate Downstream Effects of 2-HG Reduction A2_No->Action2 Action3 Consider Broader -omics Analysis (Metabolomics, Proteomics) Action1->Action3 Action2->Action3

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

AGI-12026 (Ivosidenib) in DMSO: A Technical Guide to Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AGI-12026 (Ivosidenib) in Dimethyl Sulfoxide (DMSO) stock solutions. Adherence to proper storage and handling protocols is critical for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound DMSO stock solutions?

Q2: How many times can I freeze-thaw my this compound DMSO stock solution?

While some small molecules are robust, repeated freeze-thaw cycles are generally discouraged as they can lead to degradation. For optimal results, it is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Studies on a diverse set of compounds have shown no significant loss after 11 cycles, but compound-specific data for this compound is not available.[1][2]

Q3: My this compound precipitated out of the DMSO solution after thawing. What should I do?

Precipitation can occur upon thawing, especially with concentrated stock solutions. Before use, ensure the compound is fully redissolved. This can be achieved by vortexing the vial and gently warming it in a 37°C water bath. Visually inspect the solution to confirm that all precipitate has dissolved.

Q4: What factors can contribute to the degradation of this compound in a DMSO stock solution?

Several factors can impact the stability of this compound in DMSO:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. Increased water content can promote hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and handle it in a low-humidity environment.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation. This compound has been shown to be stable under thermal conditions but is sensitive to acidic, alkaline, photolytic, and oxidative conditions at room temperature.

  • Light Exposure: Photolytic degradation can occur. It is recommended to store stock solutions in amber or light-blocking vials.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation. While not specifically documented for this compound, it is a general concern for small molecule stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results using the same stock solution. Compound degradation due to improper storage or handling.1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 3. Ensure the use of anhydrous DMSO and proper storage conditions (-80°C for long-term).
Loss of compound activity over time. Degradation of the compound in the DMSO stock.1. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, discard the old stock and prepare a new one.
Precipitate observed in the stock solution after storage. The compound has come out of solution.1. Warm the vial to 37°C and vortex until the compound is fully redissolved. 2. If the precipitate does not dissolve, the solution may be supersaturated or the compound may have degraded. Consider preparing a fresh, less concentrated stock solution.

Data on this compound (Ivosidenib) Stability

While a detailed time-course stability study for this compound in DMSO at various temperatures is not publicly available, the following table summarizes the known stability information and general guidelines for small molecules.

Storage Condition Duration Stability Source/Recommendation
-80°C in solventUp to 1 yearStableVendor Data
-20°C in solventUp to 3 monthsGenerally recommended for many small molecules.General Lab Practice
Room TemperatureNot RecommendedSensitive to degradation under acidic, alkaline, photolytic, and oxidative conditions.Known Compound Sensitivity

Experimental Protocols

Protocol for Preparing this compound DMSO Stock Solution
  • Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed, light-protected (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol for Assessing this compound Stability in DMSO

This protocol provides a general framework for evaluating the stability of this compound in DMSO over time.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting and Storage:

    • Prepare multiple aliquots in amber, tightly sealed vials.

    • Store sets of aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).

  • Time Points: Designate several time points for analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Year 1).

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage temperature.

    • Analyze the purity and concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Compare the peak area or concentration of this compound at each time point to the Day 0 sample.

    • Calculate the percentage of the compound remaining to determine the degradation profile under each storage condition.

Visualizations

Mutant IDH1 Signaling Pathway

Mutant_IDH1_Pathway cluster_0 Cellular Metabolism cluster_1 Downstream Effects Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 (R132H/C) Isocitrate->Mutant_IDH1 Substrate alpha-Ketoglutarate alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2-Hydroxyglutarate Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) 2-Hydroxyglutarate->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Blocked_Cell_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Cell_Differentiation Oncogenesis Oncogenesis Blocked_Cell_Differentiation->Oncogenesis AGI_12026 This compound (Ivosidenib) AGI_12026->Mutant_IDH1 Inhibits

Caption: Mechanism of action of this compound on the mutant IDH1 pathway.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis Start Start Prepare_Stock Prepare 10 mM this compound in Anhydrous DMSO Start->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Storage_n80 Store at -80°C Aliquot->Storage_n80 Storage_n20 Store at -20°C Aliquot->Storage_n20 Storage_4 Store at 4°C Aliquot->Storage_4 Storage_RT Store at Room Temp Aliquot->Storage_RT Time_Points Time Points (T=0, 1W, 1M, etc.) Storage_n80->Time_Points Storage_n20->Time_Points Storage_4->Time_Points Storage_RT->Time_Points Analysis Analyze Purity & Conc. (HPLC / LC-MS) Time_Points->Analysis Data_Comparison Compare to T=0 Analysis->Data_Comparison End End Data_Comparison->End

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Troubleshooting inconsistent results with AGI-12026

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AGI-12026. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] It functions as an allosteric modulator, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that inhibits the enzyme's neomorphic activity of converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). This reduction in 2-HG levels is intended to restore normal cellular differentiation.

Q2: We are observing significant variability in the potency (IC50) of this compound between experiments. What are the potential causes?

A2: Inconsistent IC50 values are a common challenge and can stem from several factors:

  • Allosteric Nature of Inhibition: this compound and similar compounds can induce both full and intermediate structural changes in the enzyme's active site, leading to varying degrees of efficacy.[2] This inherent mechanistic feature can contribute to result variability.

  • Enzyme Quality and Handling: The purity, concentration, and storage of recombinant mIDH1/2 enzymes are critical. Ensure the enzyme is stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Conditions: Minor variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.

  • Compound Solubility and Stability: Poor solubility of this compound in your assay buffer can lead to artificially low potency. Ensure the compound is fully dissolved and stable under your experimental conditions. The final DMSO concentration should be kept low (typically ≤0.5%) and consistent across all wells.

  • Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, confluency, and metabolic state can influence the apparent potency of the inhibitor.

Q3: We are not observing the expected reduction in 2-HG levels in our cell-based assays. What should we troubleshoot?

A3: If you are not seeing a reduction in 2-HG, consider the following:

  • Cell Line Verification: Confirm that your cell line expresses the target mutant IDH1 or IDH2 enzyme.

  • Compound Penetration: While this compound is designed to be brain-penetrant, cell membrane permeability can vary between cell lines.

  • Incubation Time: Ensure a sufficient incubation period for this compound to enter the cells and inhibit the target enzyme. A time-course experiment may be necessary to determine the optimal duration.

  • 2-HG Measurement Assay: Verify the sensitivity and linearity of your 2-HG detection method. Run appropriate positive and negative controls.

Troubleshooting Inconsistent Results

This guide provides a systematic approach to troubleshooting inconsistent results with this compound.

Problem 1: High Variability in IC50 Values in Biochemical Assays
Potential CauseRecommended Solution
Enzyme Instability Use a fresh aliquot of mIDH1/mIDH2 enzyme for each experiment. Avoid repeated freeze-thaw cycles.
Inconsistent Reagent Prep Prepare fresh assay buffers and substrate solutions for each experiment. Ensure accurate pipetting.
Compound Precipitation Visually inspect for compound precipitation. Test different final DMSO concentrations (e.g., 0.1-0.5%).
Assay Drift Minimize the time the plate is at room temperature. Use a temperature-controlled plate reader.
Problem 2: Low Potency or Lack of Activity in Cell-Based Assays
Potential CauseRecommended Solution
Incorrect Cell Model Confirm mIDH1/2 mutation status of your cell line via sequencing.
Low Cell Permeability Increase incubation time. If the problem persists, consider using a cell line known to be responsive to similar inhibitors.
Efflux Pump Activity Some cell lines may express efflux pumps that remove the compound. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.
High Cell Density Optimize cell seeding density. Overly confluent cells may have altered metabolic activity.

Quantitative Data

CompoundTarget EnzymeIC50 (nM)
Enasidenib (AG-221)mIDH2 R140Q100
Enasidenib (AG-221)mIDH2 R172K400

Experimental Protocols

General Protocol for a Cell-Based 2-HG Reduction Assay
  • Cell Plating: Seed cells expressing the target mIDH1 or mIDH2 in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.

  • Treatment: Add the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Sample Collection: Collect cell lysates or culture supernatant for 2-HG analysis.

  • 2-HG Measurement: Quantify 2-HG levels using a commercially available kit or LC-MS/MS.

  • Data Analysis: Normalize 2-HG levels to a measure of cell viability (e.g., protein concentration, cell count) and calculate the percent inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_plating Seed mIDH1/2 Mutant Cells treatment Add Compound to Cells cell_plating->treatment compound_prep Prepare this compound Serial Dilution compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation sample_collection Collect Lysates/Supernatant incubation->sample_collection hg_measurement Measure 2-HG Levels sample_collection->hg_measurement data_analysis Calculate IC50 hg_measurement->data_analysis signaling_pathway cluster_pathway This compound Mechanism of Action midh Mutant IDH1/2 hg 2-Hydroxyglutarate (2-HG) (Oncometabolite) midh->hg Neomorphic Activity akg Alpha-ketoglutarate (α-KG) akg->midh Substrate epigenetic Epigenetic Dysregulation hg->epigenetic Inhibits α-KG-dependent dioxygenases agi12026 This compound agi12026->midh Allosteric Inhibition diff_block Block in Cell Differentiation epigenetic->diff_block normal_diff Normal Cell Differentiation diff_block->normal_diff Restored by This compound

References

Technical Support Center: AGI-12026 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to AGI-12026 (ivosidenib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as ivosidenib, is a small molecule inhibitor that specifically targets the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in IDH1, such as R132H and R132C, lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG interfere with cellular differentiation.[2] Ivosidenib binds to an allosteric site on the mutant IDH1 enzyme, inhibiting its activity and thereby reducing 2-HG levels, which can restore normal cellular differentiation.[2]

Q2: My IDH1-mutant cell line is not responding to this compound treatment. What are the possible reasons for this primary resistance?

Primary resistance to this compound can occur due to several factors:

  • Co-occurring mutations in signaling pathways: The presence of baseline mutations in genes of the receptor tyrosine kinase (RTK) pathway, such as NRAS, KRAS, and PTPN11, is associated with a reduced likelihood of response to ivosidenib.[3]

  • Leukemia stemness: Pre-existing cancer stem cell populations may possess intrinsic resistance to differentiation-inducing therapies like this compound.[4]

  • Incorrect IDH mutation: Ensure that your cell line harbors a susceptible IDH1 mutation. While this compound is potent against most R132 mutations, its efficacy against other, rarer mutations may vary.

Q3: My cell line initially responded to this compound, but now it has become resistant. What are the mechanisms of acquired resistance?

Acquired resistance to this compound is a significant challenge and can be mediated by several mechanisms:[4]

  • Second-site mutations in IDH1: New mutations can emerge in the IDH1 gene that interfere with ivosidenib binding. A notable example is the S280F mutation at the dimer interface, which creates steric hindrance.[5]

  • IDH isoform switching: The cancer cells may acquire a new mutation in the IDH2 gene (e.g., R140Q or R172K), leading to the production of 2-HG from a different enzymatic source that is not targeted by this compound.[3][6]

  • Activation of alternative signaling pathways: Similar to primary resistance, the emergence of mutations in RTK pathway genes (NRAS, KRAS, etc.) can drive proliferation and survival, bypassing the effects of IDH1 inhibition.[3]

  • Clonal evolution: The selective pressure of this compound treatment can lead to the outgrowth of pre-existing, resistant subclones or the development of new clones with resistance-conferring mutations.[4]

Q4: How can I detect the potential resistance mechanisms in my cell line?

To investigate resistance mechanisms, a combination of molecular and cellular biology techniques is recommended:

  • Next-Generation Sequencing (NGS): Targeted sequencing of IDH1, IDH2, and a panel of cancer-related genes (especially those in the RTK pathway) can identify second-site mutations, isoform switching, and the emergence of other resistance-associated mutations.

  • 2-HG Measurement: A rise in 2-HG levels in resistant cells compared to sensitive cells treated with this compound can indicate a mechanism that restores 2-HG production, such as a second-site IDH1 mutation or IDH2 isoform switching.

  • Cell Viability and Proliferation Assays: These assays can quantify the degree of resistance by comparing the IC50 values of this compound in parental (sensitive) and resistant cell lines.

Troubleshooting Guides

Problem 1: Inconsistent or no reduction in 2-HG levels after this compound treatment.
Possible Cause Troubleshooting Step
Cell line does not harbor a susceptible IDH1 mutation. Verify the IDH1 mutation status of your cell line using sequencing.
Development of acquired resistance. Analyze for second-site IDH1 mutations or IDH2 isoform switching via NGS.
Incorrect dosage of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Issues with the 2-HG assay. See the troubleshooting guide for 2-HG measurement assays below.
Degradation of this compound. Ensure proper storage and handling of the compound as per the manufacturer's instructions.
Problem 2: Cell viability does not decrease as expected with this compound treatment.
Possible Cause Troubleshooting Step
Primary or acquired resistance. Investigate the presence of co-occurring mutations in RTK pathways (NRAS, KRAS, etc.) using NGS.
Sub-optimal assay conditions. Optimize cell seeding density and treatment duration for your cell proliferation assay.
Cell line has a slow proliferation rate. This compound primarily induces differentiation, which may not lead to a rapid decrease in viability in all cell lines. Assess differentiation markers (e.g., CD11b, CD14) in parallel with viability.
Incorrect assessment of cell viability. Use a complementary method to confirm your results (e.g., trypan blue exclusion vs. a metabolic assay like MTT or CellTiter-Glo).

Quantitative Data Summary

Table 1: Impact of S280F Second-Site Mutation on Ivosidenib Inhibition

IDH1 VariantIvosidenib Inhibition (%) at 10 µMIC50 (nM)
R132CHigh2.5
R132C/S280FLow>10,000
R132HHighNot specified
R132H/S280FLow>10,000
R132C/S280AModerate992

Data synthesized from Reinbold et al. (2022).[7] This table illustrates that the S280F mutation dramatically reduces the inhibitory effect of ivosidenib on both R132C and R132H mutant IDH1.

Table 2: Frequency of Acquired Resistance Mechanisms in Relapsed/Refractory AML Patients Treated with Ivosidenib

Resistance MechanismFrequency in Relapsed Patients
RTK Pathway Mutations ~35%
NRAS mutationsIncreased frequency at relapse
KRAS mutationsMore frequent at relapse
IDH-Related Mutations
Second-site IDH1 mutationsEmerged in 20 patients in one study
IDH2 mutations (Isoform Switching)All observed were R140Q in one R/R AML dataset

Data compiled from Choe et al. (2020).[3]

Experimental Protocols

Protocol 1: Establishing an this compound Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.[8][9][10]

  • Determine the initial IC50: Culture the parental IDH1-mutant cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., CellTiter-Glo®).

  • Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected.

  • Dose escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat dose escalation: Continue this process of dose escalation and cell expansion.

  • Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.

Protocol 2: Measurement of Intracellular 2-HG Levels

This protocol outlines a common enzymatic assay for the quantification of D-2-hydroxyglutarate.[5][11][12]

  • Sample preparation:

    • Culture sensitive and resistant cells with and without this compound for the desired time.

    • Harvest approximately 2 x 10^6 cells by centrifugation.

    • Lyse the cells using an appropriate lysis buffer.

    • Deproteinate the samples, for example, by perchloric acid precipitation followed by neutralization with KOH.

    • Centrifuge to remove precipitated protein and collect the supernatant.

  • Standard curve preparation: Prepare a standard curve of known D-2-HG concentrations in the same buffer as the samples.

  • Enzymatic reaction:

    • Add the sample supernatant and standards to a 96-well plate.

    • Prepare a reaction mixture containing D-2-HG dehydrogenase, NAD+, and a diaphorase/resazurin system.

    • Add the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.

  • Data analysis: Calculate the 2-HG concentration in the samples by interpolating from the standard curve.

Protocol 3: Targeted Next-Generation Sequencing for Resistance Mutations

This protocol provides a general workflow for identifying mutations in key genes associated with this compound resistance.

  • Genomic DNA extraction: Extract high-quality genomic DNA from both the parental and resistant cell lines.

  • Library preparation:

    • Quantify and assess the quality of the extracted DNA.

    • Fragment the DNA to the desired size.

    • Ligate sequencing adapters to the DNA fragments.

  • Target enrichment: Use a custom or commercially available target enrichment panel that includes the full coding sequences of IDH1 and IDH2, as well as key genes in the RTK pathway (e.g., NRAS, KRAS, PTPN11, FLT3).

  • Sequencing: Sequence the enriched libraries on a next-generation sequencing platform (e.g., Illumina).

  • Data analysis:

    • Align the sequencing reads to a reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Compare the variant calls between the parental and resistant cell lines to identify mutations that have emerged or increased in allele frequency in the resistant population.

    • Annotate the identified variants to determine their potential functional impact.

Visualizations

Resistance_Mechanisms cluster_primary Primary Resistance cluster_acquired Acquired Resistance Co-occurring RTK\nPathway Mutations Co-occurring RTK Pathway Mutations Treatment Failure Treatment Failure Co-occurring RTK\nPathway Mutations->Treatment Failure Leukemia Stemness Leukemia Stemness Leukemia Stemness->Treatment Failure Second-site IDH1 Mutations\n(e.g., S280F) Second-site IDH1 Mutations (e.g., S280F) Mutant IDH1 Mutant IDH1 Second-site IDH1 Mutations\n(e.g., S280F)->Mutant IDH1 alters binding site IDH Isoform Switching\n(IDH2 mutations) IDH Isoform Switching (IDH2 mutations) 2-HG Production 2-HG Production IDH Isoform Switching\n(IDH2 mutations)->2-HG Production alternative source Emergence of RTK\nPathway Mutations Emergence of RTK Pathway Mutations Leukemia Progression Leukemia Progression Emergence of RTK\nPathway Mutations->Leukemia Progression bypasses IDH1 inhibition Clonal Evolution Clonal Evolution Clonal Evolution->Treatment Failure This compound This compound This compound->Mutant IDH1 inhibits Mutant IDH1->2-HG Production Cell Differentiation Block Cell Differentiation Block 2-HG Production->Cell Differentiation Block Cell Differentiation Block->Leukemia Progression Leukemia Progression->Treatment Failure

Caption: Overview of primary and acquired resistance mechanisms to this compound.

Experimental_Workflow Parental IDH1-mutant\nCell Line Parental IDH1-mutant Cell Line Establish Resistant Line Establish Resistant Line Parental IDH1-mutant\nCell Line->Establish Resistant Line This compound Resistant\nCell Line This compound Resistant Cell Line Establish Resistant Line->this compound Resistant\nCell Line Characterize Resistance Characterize Resistance This compound Resistant\nCell Line->Characterize Resistance NGS Analysis NGS Analysis Characterize Resistance->NGS Analysis 2-HG Measurement 2-HG Measurement Characterize Resistance->2-HG Measurement Cell Viability Assay Cell Viability Assay Characterize Resistance->Cell Viability Assay Identify Resistance Mechanism Identify Resistance Mechanism NGS Analysis->Identify Resistance Mechanism 2-HG Measurement->Identify Resistance Mechanism Cell Viability Assay->Identify Resistance Mechanism

Caption: Workflow for investigating this compound resistance in cell lines.

Signaling_Pathway cluster_rtk RTK Pathway Activation (Resistance) cluster_idh IDH1 Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS (NRAS, KRAS) RAS (NRAS, KRAS) RTK->RAS (NRAS, KRAS) RAF RAF RAS (NRAS, KRAS)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Treatment Failure Treatment Failure Proliferation & Survival->Treatment Failure This compound This compound Mutant IDH1 Mutant IDH1 This compound->Mutant IDH1 inhibits 2-HG 2-HG Mutant IDH1->2-HG produces Differentiation Differentiation 2-HG->Differentiation blocks Therapeutic Effect Therapeutic Effect Differentiation->Therapeutic Effect

Caption: RTK pathway activation as a bypass resistance mechanism to this compound.

References

Technical Support Center: AGI-12026 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific degradation pathways and byproducts of AGI-12026 is limited. This technical support center provides guidance based on the known chemistry of its core structure, a 1,3,5-triazine ring, and general principles of small molecule stability testing. The information herein is intended for research and development professionals and should be supplemented with rigorous experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical structure of this compound and how might it influence its stability?

A1: this compound is a substituted 1,3,5-triazine derivative.[1][2][3] The triazine ring is an aromatic heterocycle containing three nitrogen atoms. While aromatic, the resonance energy is lower than that of benzene, making it more susceptible to nucleophilic substitution.[4] The stability of this compound will largely be dictated by the nature of its substituent groups and their susceptibility to hydrolysis, oxidation, and photolysis.

Q2: What are the most likely degradation pathways for a triazine-based compound like this compound?

A2: Based on studies of other triazine derivatives, particularly in the context of environmental fate, the primary degradation pathways are likely to be:

  • Hydrolysis: The substituents on the triazine ring can be susceptible to hydrolysis, especially at non-neutral pH. For instance, if any chloro-substituents were present, they would be readily hydrolyzed to hydroxyl groups.[4] Amine linkages can also be hydrolyzed under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of N-oxides or hydroxylation of the aromatic rings. Advanced oxidation processes have been shown to degrade triazine herbicides, suggesting the ring itself can be cleaved under harsh oxidative conditions.[5]

  • Photodegradation: Many aromatic compounds, including triazines, can degrade upon exposure to UV light. This can involve the loss of side chains or the formation of radical species, leading to dimerization or other complex reactions.[6]

Q3: I am observing a rapid loss of this compound in my aqueous formulation. What could be the cause?

A3: Rapid degradation in an aqueous environment could be due to several factors:

  • pH: Check the pH of your formulation. Extreme pH values can catalyze the hydrolysis of substituents on the triazine ring.

  • Excipients: Some excipients can react with the active pharmaceutical ingredient (API). Review the compatibility of all formulation components.

  • Light Exposure: Ensure your formulation is protected from light, as photodegradation can be a significant issue for aromatic compounds.

  • Dissolved Oxygen: The presence of dissolved oxygen, especially in the presence of trace metal ions, could be promoting oxidation. Consider de-gassing your solvent or adding an antioxidant.

Q4: My HPLC analysis shows several new peaks appearing over time in my this compound stability study. How can I identify these byproducts?

A4: The appearance of new peaks indicates the formation of degradation products. To identify them, you should employ mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can deduce the molecular weights of the byproducts. This information, combined with knowledge of likely degradation pathways (e.g., hydrolysis adds 16 Da for a hydroxyl group), can help in postulating the structures of the degradants. For definitive identification, isolation of the impurities followed by NMR spectroscopy would be required.

Troubleshooting Guides

Issue 1: Poor Mass Balance in Stability Study
Symptom Possible Causes Troubleshooting Steps
The sum of the assay value of this compound and the known impurities is significantly less than 100%.1. Formation of non-UV active byproducts.2. Formation of volatile byproducts.3. Precipitation of the drug or degradants.4. Adsorption of the drug or degradants to the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV detection.2. Analyze the headspace of your sample using Gas Chromatography (GC).3. Visually inspect your samples for any precipitate. If observed, dissolve the sample in a stronger solvent and re-analyze.4. Use silanized vials or different container materials.
Issue 2: Inconsistent Degradation Profile Between Batches
Symptom Possible Causes Troubleshooting Steps
Different batches of this compound show different degradation rates and/or byproducts under the same stress conditions.1. Variation in the impurity profile of the starting material.2. Presence of trace metals or other catalysts in some batches.3. Differences in the polymorphic form of the solid API.1. Perform a thorough characterization of the impurity profile of each batch before starting the stability study.2. Analyze the batches for trace metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).3. Characterize the solid-state properties of each batch using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Hypothetical Degradation Data

The following tables represent hypothetical data from a forced degradation study of this compound to illustrate how such data could be presented.

Table 1: Summary of this compound Degradation Under Various Stress Conditions

Stress Condition % Degradation of this compound Major Byproduct(s) Formed (Hypothetical)
0.1 M HCl, 80°C, 24h15.2%BYP-1 (Hydrolyzed)
0.1 M NaOH, 80°C, 24h8.5%BYP-1 (Hydrolyzed)
3% H₂O₂, RT, 24h22.7%BYP-2 (N-Oxide)
UV Light (254 nm), RT, 24h18.9%BYP-3, BYP-4 (Photoproducts)
80°C, 75% RH, 7 days5.1%BYP-1

Table 2: HPLC Purity Profile of this compound After Forced Degradation

Condition This compound (% Peak Area) BYP-1 (% Peak Area) BYP-2 (% Peak Area) BYP-3 (% Peak Area) BYP-4 (% Peak Area) Total Impurities (% Peak Area)
Initial99.8NDNDNDND0.2
0.1 M HCl84.614.1NDND0.515.4
0.1 M NaOH91.38.1NDND0.28.7
3% H₂O₂77.11.220.50.8ND22.9
UV Light80.90.5ND12.35.419.1

ND: Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways and byproducts under stress conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Photostability: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Stress: Store the solid API at 80°C and 75% relative humidity (RH) for 7 days.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV method. The method should be capable of separating this compound from all its degradation products.

    • Peak identification and characterization should be performed using LC-MS.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound BYP-1 (Hydrolyzed) BYP-1 (Hydrolyzed) This compound->BYP-1 (Hydrolyzed) Acid/Base Hydrolysis BYP-2 (N-Oxide) BYP-2 (N-Oxide) This compound->BYP-2 (N-Oxide) Oxidation (H₂O₂) BYP-3 & BYP-4 (Photoproducts) BYP-3 & BYP-4 (Photoproducts) This compound->BYP-3 & BYP-4 (Photoproducts) UV Light

Caption: Hypothetical degradation pathways of this compound.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Photolysis Photolysis Photolysis->Analysis Thermal Thermal Thermal->Analysis This compound Stock Solution This compound Stock Solution Sample Preparation Sample Preparation This compound Stock Solution->Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidation Sample Preparation->Photolysis Sample Preparation->Thermal Data Interpretation Data Interpretation Analysis->Data Interpretation HPLC-UV LC-MS

Caption: Workflow for a forced degradation study.

References

Technical Support Center: AGI-12026 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with AGI-12026. The following information addresses common questions and troubleshooting strategies related to its in vivo use, with a focus on achieving desired systemic exposure.

Clarification on this compound Bioavailability

Contrary to the premise of poor bioavailability, preclinical data suggests that this compound, a dual inhibitor of mutant isocitrate dehydrogenase (mIDH) 1 and 2, exhibits favorable pharmacokinetic properties, including excellent brain penetration. However, researchers may encounter challenges in achieving desired in vivo outcomes due to various experimental factors. This guide provides troubleshooting strategies for such situations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of mutant IDH1 and IDH2 enzymes. These mutant enzymes neomorphically convert α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG). By inhibiting this process, this compound reduces the levels of 2-HG, which is believed to play a key role in the pathogenesis of certain cancers.

Q2: Is there evidence of poor bioavailability for this compound?

A2: Publicly available preclinical data does not indicate that this compound has poor bioavailability. In fact, it has been characterized as having "excellent brain penetration." Issues with in vivo efficacy in specific experimental settings may arise from formulation, administration, or other study-specific variables rather than inherent poor absorption.

Q3: What are the key considerations when preparing this compound for in vivo studies?

A3: As with many small molecule inhibitors, solubility can be a critical factor for in vivo studies. While specific solubility data for this compound is not widely published, related compounds are known to be poorly soluble in water. Therefore, careful selection of a vehicle for oral or parenteral administration is crucial. It is recommended to perform small-scale formulation tests to ensure the compound is fully solubilized or forms a stable and uniform suspension.

Troubleshooting Guide for In Vivo Experiments

Problem: I am observing lower than expected efficacy or systemic exposure of this compound in my animal model.

This section provides a step-by-step guide to troubleshoot potential issues.

Step 1: Verify Compound Identity and Purity

  • Question: Have you confirmed the identity and purity of your this compound batch?

  • Answer: It is essential to verify the identity and purity of your compound using methods such as NMR, LC-MS, and HPLC. Impurities or degradation of the compound can significantly impact its in vivo performance.

Step 2: Evaluate Your Formulation and Administration Route

  • Question: Is your formulation appropriate for the intended administration route?

  • Answer: The choice of vehicle is critical. For oral gavage, a suspension or solution in a vehicle like carboxymethylcellulose (CMC), polyethylene glycol (PEG), or a lipid-based formulation may be suitable. For parenteral routes, ensure the formulation is sterile and compatible with the chosen route (e.g., intravenous, intraperitoneal).

    • For Poorly Soluble Compounds, Consider These General Formulation Strategies:

      • Co-solvents: Using a mixture of solvents to increase solubility.

      • Complexation: Employing agents like cyclodextrins to enhance solubility.

      • Particle Size Reduction: Micronization or nanonization can improve the dissolution rate of a compound.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.

Step 3: Assess Pharmacokinetic Parameters

  • Question: Have you performed a preliminary pharmacokinetic (PK) study?

  • Answer: A pilot PK study is highly recommended to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your specific animal model and with your chosen formulation. This will help you to design an effective dosing regimen for your efficacy studies.

Pharmacokinetic Parameters of Clinically Evaluated mIDH Inhibitors

While specific in vivo pharmacokinetic data for this compound is limited in the public domain, the following table summarizes key parameters for related, clinically approved mIDH inhibitors to provide a general reference.

ParameterIvosidenib (AG-120) (mIDH1 inhibitor)Enasidenib (AG-221) (mIDH2 inhibitor)
Route of Administration OralOral
Bioavailability Well absorbedApprox. 57%
Time to Max. Concentration (Tmax) Rapidly absorbedApprox. 4 hours
Half-life Long (mean 40-102 h after single dose)Approx. 137 hours
Protein Binding High98.5%

Visualizing Key Processes

Signaling Pathway of mIDH Inhibition

mIDH_pathway cluster_cell Cancer Cell with IDH Mutation cluster_epigenetics Epigenetic Dysregulation alpha_KG α-Ketoglutarate mIDH Mutant IDH1/2 alpha_KG->mIDH two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH->two_HG NADPH -> NADP+ Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition TET_Enzymes TET Enzymes two_HG->TET_Enzymes Inhibition Differentiation_Block Block in Cellular Differentiation Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis AGI_12026 This compound AGI_12026->mIDH Inhibition

Caption: Mechanism of action of this compound in inhibiting the mIDH pathway.

Experimental Workflow for In Vivo Bioavailability Assessment

bioavailability_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Compound_QC This compound Identity & Purity Check Formulation Formulation Development (e.g., solution, suspension) Compound_QC->Formulation Animal_Model Select Animal Model Formulation->Animal_Model Dosing Compound Administration (e.g., Oral Gavage) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (Time course) Dosing->Blood_Sampling Plasma_Extraction Plasma Sample Preparation Blood_Sampling->Plasma_Extraction LC_MS_Analysis LC-MS/MS Analysis of this compound Concentration Plasma_Extraction->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Half-life) LC_MS_Analysis->PK_Analysis

Caption: A general workflow for assessing the in vivo bioavailability of this compound.

Validation & Comparative

A Comparative Guide to AGI-12026 and Vorasidenib (AG-881) in Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two brain-penetrant dual inhibitors of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), AGI-12026 and vorasidenib (AG-881), in the context of glioma models. Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant subset of gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). Both this compound and vorasidenib are designed to inhibit this neomorphic enzymatic activity. Vorasidenib has since progressed to clinical trials and has shown promising results in patients with IDH-mutant gliomas.[1][2] This guide summarizes the available preclinical data to facilitate a direct comparison of their performance.

Data Presentation

The following tables summarize the available quantitative data comparing the in vitro activity of this compound and vorasidenib.

Table 1: Biochemical and Cellular Activity of this compound and Vorasidenib

CompoundmIDH1-R132H IC50 (nM)mIDH2-R140Q IC50 (nM)U87MG mIDH2-R140Q 2-HG Inhibition IC50 (nM)TS603 mIDH1-R132H 2-HG Inhibition IC50 (nM)
This compound 23141640
Vorasidenib (AG-881) 4171318

Data sourced from a 2020 publication in ACS Medicinal Chemistry Letters detailing the discovery of vorasidenib.

Table 2: In Vivo Brain Penetration and 2-HG Inhibition

CompoundSpeciesBrain-to-Plasma Ratio2-HG Inhibition in Orthotopic mIDH1 Glioma Model
This compound Mouse1.1Data not available
Vorasidenib (AG-881) Mouse1.33>97% inhibition in glioma tissue

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Enzyme Inhibition Assay

The potency of this compound and vorasidenib against mutant IDH1 and IDH2 enzymes was determined using a biochemical assay that measures the enzymatic production of NADPH. The heterodimeric enzyme mIDH1-R132H/IDH1-wild type (WT) and the homodimeric enzyme mIDH2-R140Q were utilized for these assessments.

Protocol:

  • Recombinant human mIDH1-R132H/IDH1-WT or mIDH2-R140Q enzyme is incubated with the test compound (this compound or vorasidenib) at varying concentrations in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10% glycerol, and 0.03% BSA).

  • The reaction is initiated by the addition of the substrate, isocitrate, and the cofactor NADP+.

  • The rate of NADPH production is monitored by measuring the increase in fluorescence (excitation at 340 nm, emission at 460 nm) over time using a plate reader.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Inhibition Assay

The cellular potency of the inhibitors was evaluated by measuring the reduction of 2-HG levels in glioma cell lines engineered to express mutant IDH1 or IDH2.

Protocol:

  • Cell Culture:

    • U87MG glioblastoma cells engineered to express mIDH2-R140Q are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).

    • The patient-derived neurosphere line TS603, which endogenously expresses mIDH1-R132H, is cultured in a serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and FGF).

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound or vorasidenib for a specified period (e.g., 48 hours).

  • 2-HG Extraction and Quantification:

    • Following treatment, the culture medium and/or cell lysates are collected.

    • Metabolites, including 2-HG, are extracted using a suitable solvent (e.g., 80% methanol).

    • The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of 2-HG inhibition against the compound concentration and fitting the data to a dose-response curve.

Orthotopic Glioma Mouse Model

To assess the in vivo efficacy and brain penetration of the inhibitors, an orthotopic glioma mouse model is utilized.

Protocol:

  • Cell Implantation:

    • Immunocompromised mice (e.g., athymic nude mice) are anesthetized.

    • A small burr hole is drilled in the skull at specific stereotactic coordinates.

    • A suspension of human glioma cells harboring an IDH mutation (e.g., TS603 neurospheres) is injected into the brain parenchyma.

  • Tumor Growth and Monitoring: Tumor growth is monitored non-invasively using techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors are established, mice are treated with the test compound (e.g., vorasidenib administered orally) or vehicle control for a defined period.

  • Pharmacokinetic and Pharmacodynamic Analysis:

    • At the end of the treatment period, blood and brain tissue (including the tumor) are collected at various time points.

    • Drug concentrations in plasma and brain are measured by LC-MS to determine the brain-to-plasma ratio.

    • 2-HG levels in the tumor tissue are quantified by LC-MS to assess target engagement and pharmacodynamic effect.

  • Efficacy Evaluation: Tumor growth inhibition is assessed by comparing tumor volumes between treated and control groups. Survival studies may also be conducted. Vorasidenib treatment in an orthotopic mIDH1 glioma model resulted in over 97% inhibition of 2-HG production in the glioma tissue.[3]

Mandatory Visualization

Mutant_IDH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention Isocitrate Isocitrate alpha_KG_cytoplasm α-Ketoglutarate Isocitrate->alpha_KG_cytoplasm WT IDH1 mIDH1 Mutant IDH1 alpha_KG_cytoplasm->mIDH1 2_HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->2_HG Histone_Demethylases Histone_Demethylases 2_HG->Histone_Demethylases Inhibition TET_Enzymes TET Enzymes 2_HG->TET_Enzymes Inhibition Hypermethylation DNA & Histone Hypermethylation Histone_Demethylases->Hypermethylation TET_Enzymes->Hypermethylation Altered_Gene_Expression Altered Gene Expression Hypermethylation->Altered_Gene_Expression Gliomagenesis Gliomagenesis Altered_Gene_Expression->Gliomagenesis AGI_12026_Vorasidenib This compound / Vorasidenib AGI_12026_Vorasidenib->mIDH1 Inhibition

Caption: Mutant IDH signaling pathway and therapeutic intervention.

Preclinical_Evaluation_Workflow start Start: Identify IDH-mutant Glioma Model biochem_assay Biochemical Assay: Enzyme Inhibition (IC50) start->biochem_assay cell_assay Cellular Assay: 2-HG Inhibition (IC50) biochem_assay->cell_assay orthotopic_model In Vivo Study: Orthotopic Glioma Model cell_assay->orthotopic_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) orthotopic_model->pk_pd efficacy Efficacy Assessment: Tumor Growth & Survival pk_pd->efficacy end End: Candidate Selection efficacy->end

Caption: Preclinical workflow for evaluating IDH inhibitors in glioma.

References

AGI-12026 (Ivosidenib) Off-Target Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While specific off-target kinase panel screening results for AGI-12026 (Ivosidenib) are not publicly available, this guide provides a comparative overview of its clinical off-target effects alongside other inhibitors targeting isocitrate dehydrogenase (IDH) mutations. This information is crucial for researchers and drug development professionals to understand the selectivity and potential side effects of these targeted therapies.

This compound, also known as Ivosidenib (AG-120), is a first-in-class, orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2][3] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2] By inhibiting the neomorphic activity of mutant IDH1, Ivosidenib blocks the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the differentiation of cancer cells.[2]

Comparison of Clinical Off-Target Effects of IDH Inhibitors

In the absence of direct kinase panel screening data for this compound, a comparison of the clinical adverse events (AEs) of approved and investigational IDH inhibitors can provide insights into their potential off-target effects. The following table summarizes common adverse events observed in clinical trials for Ivosidenib (mIDH1), Enasidenib (mIDH2), Olutasidenib (mIDH1), and Vorasidenib (mIDH1/2).

Adverse Event CategoryIvosidenib (AG-120)Enasidenib (AG-221)OlutasidenibVorasidenib (AG-881)
Gastrointestinal Nausea, Diarrhea, Vomiting, Constipation, Decreased Appetite[4][5][6]Nausea, Diarrhea, Vomiting, Decreased Appetite[4][6]Nausea, Vomiting, Diarrhea, ConstipationDiarrhea
General Fatigue, Fever, Weakness[4][5][6]Fatigue, Fever, Weakness[4]FatigueFatigue, Headache[7]
Hematological Decreased Platelet Count, Anemia, Decreased White Blood Cell Count[4][5]Decreased Platelet Count, Anemia[4]Anemia, Thrombocytopenia, Neutropenia, Febrile Neutropenia[8]-
Metabolic Increased Cholesterol, Decreased Electrolytes[5]---
Respiratory Cough, Shortness of Breath[5]Dyspnea[6]Cough-
Dermatological Rash[5][9]Rash[9]Rash-
Nervous System Headache, Dizziness[5]--Headache
Hepatobiliary ---Increased Alanine Aminotransferase (ALT), Increased Aspartate Aminotransferase (AST), Hepatic Failure, Hepatitis[10]
Other Differentiation Syndrome[6][11]Differentiation Syndrome[6][11]Differentiation Syndrome[8]-

Note: This table is not exhaustive and represents common adverse events. The frequency and severity of AEs can vary. Researchers should consult the full prescribing information for each drug.

Experimental Protocols

General Kinase Panel Screening Protocol

While specific data for this compound is unavailable, a typical off-target kinase panel screening is conducted to assess the selectivity of a compound. The general workflow involves testing the inhibitor against a large number of purified kinases.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Methodology:

  • Assay Format: Radiometric assays, such as the ³³P-ATP filter binding assay, are often considered the gold standard for their direct measurement of kinase activity.[12] Fluorescence-based or luminescence-based assays are also commonly used.[12][13]

  • Compound Preparation: The test compound (e.g., this compound) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations for the assay.

  • Kinase Reaction:

    • A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection:

    • Radiometric Assay: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by binding the substrate to a filter membrane. The amount of radioactivity on the filter is then quantified using a scintillation counter.

    • Non-Radiometric Assays: The signal (e.g., fluorescence or luminescence) is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control (representing 100% activity). IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%) are then determined by fitting the data to a dose-response curve.

Visualizations

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Reaction Kinase Reaction (Incubation) Compound->Reaction KinasePanel Kinase Panel (Multiple Kinases) KinasePanel->Reaction Reagents Assay Reagents (Substrate, ATP, Buffer) Reagents->Reaction Detection Signal Detection (e.g., Radioactivity) Reaction->Detection Analysis Calculate % Inhibition Detection->Analysis IC50 Determine IC50 Values Analysis->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: A typical workflow for off-target kinase panel screening.

IDH1_Signaling_Pathway cluster_pathway Cellular Metabolism & Epigenetics Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-type IDH1 mIDH1 Mutant IDH1 aKG->mIDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG Epigenetic Epigenetic Dysregulation (DNA/Histone Hypermethylation) TwoHG->Epigenetic Inhibits α-KG-dependent dioxygenases Differentiation Block in Cell Differentiation Epigenetic->Differentiation AGI12026 This compound (Ivosidenib) AGI12026->mIDH1 Inhibits

References

Validating AGI-12026 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AGI-12026 (Ivosidenib), a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We present experimental data, detailed protocols, and objective comparisons with alternative inhibitors to aid researchers in selecting the most appropriate methods for their studies.

Introduction to this compound and its Target

This compound is a potent and selective, orally available small-molecule inhibitor of the mutant form of isocitrate dehydrogenase 1 (IDH1).[1] Specifically, it targets IDH1 enzymes with mutations at the R132 residue, such as R132H and R132C, which are frequently found in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][3][4]

Wild-type IDH1 catalyzes the NADP+-dependent conversion of isocitrate to α-ketoglutarate (α-KG).[2] However, the neomorphic activity of mutant IDH1 converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] Elevated levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and a block in cellular differentiation.[2][4] this compound allosterically inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[1][5]

Mutant IDH1 Signaling Pathway

The gain-of-function mutation in IDH1 leads to the production of the oncometabolite 2-HG, which competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in widespread epigenetic alterations and a block in cellular differentiation, contributing to oncogenesis.

Mutant_IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-type IDH1 NADP+ -> NADPH TwoHG TwoHG aKG->TwoHG Mutant IDH1 (R132H) NADPH -> NADP+ TwoHG_nuc 2-HG TwoHG->TwoHG_nuc Translocation AGI12026 This compound AGI12026->TwoHG Inhibition aKG_dep_dioxygenases α-KG-dependent Dioxygenases TwoHG_nuc->aKG_dep_dioxygenases Inhibition Epigenetic_Alterations Histone & DNA Hypermethylation aKG_dep_dioxygenases->Epigenetic_Alterations Diff_Block Block in Cellular Differentiation Epigenetic_Alterations->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis

Mutant IDH1 signaling pathway.

Comparison of this compound with Alternative Mutant IDH1 Inhibitors

Several small molecule inhibitors targeting mutant IDH1 have been developed. This section compares this compound with AGI-5198, another well-characterized mIDH1 inhibitor.

InhibitorTargetBiochemical IC50 (R132H)Cellular IC50 (U87-R132H 2-HG)Reference
This compound (Ivosidenib) mIDH16 nM50-220 nM[2]
AGI-5198 mIDH170 nM40 nM[2]
ML309 mIDH168 nM (R132H)250 nM (Glioblastoma cell line)[3][6]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Methods for Validating Target Engagement

Validating that a compound engages its intended target within a cellular context is crucial for drug development. Below are key experimental methods for assessing the target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to monitor drug-target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat cells with This compound or vehicle B Heat cell suspension at various temperatures A->B C Cell Lysis (e.g., freeze-thaw) B->C D Separate soluble and precipitated proteins (centrifugation) C->D E Collect supernatant (soluble fraction) D->E F Analyze soluble mIDH1 levels (e.g., Western Blot, ELISA) E->F

CETSA experimental workflow.
  • Cell Treatment: Culture cells expressing mutant IDH1 (e.g., U87-R132H) to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and determine the amount of soluble mutant IDH1 protein using methods like Western blotting or ELISA.

  • Data Interpretation: Increased thermal stability of mutant IDH1 in this compound-treated cells compared to vehicle-treated cells indicates target engagement. A study has shown a strong correlation between CETSA and cellular inhibition of mIDH1 for several inhibitors, including AG-120.[2]

Measurement of Cellular 2-Hydroxyglutarate (2-HG) Levels

The most direct pharmacodynamic biomarker for this compound target engagement is the reduction of the oncometabolite 2-HG in cells.

TwoHG_Measurement_Workflow cluster_workflow 2-HG Measurement Workflow A Treat mIDH1-expressing cells with this compound B Incubate for a defined period (e.g., 48h) A->B C Harvest cells and perform metabolite extraction B->C D Quantify 2-HG levels (LC-MS/MS or Enzymatic Assay) C->D E Normalize to cell number or protein concentration D->E

2-HG measurement workflow.

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for accurate and sensitive quantification of 2-HG.

  • Cell Culture and Treatment: Plate mutant IDH1-expressing cells and treat with a dose range of this compound for 48 hours.

  • Metabolite Extraction: Aspirate the media, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the extract to pellet debris and collect the supernatant. Dry the supernatant under a stream of nitrogen or using a speed vacuum.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. A chiral column can be used to separate D- and L-2-HG enantiomers.[7][8]

  • Data Analysis: Quantify 2-HG levels by comparing to a standard curve of known 2-HG concentrations.

B. Fluorescent Enzymatic Assay

This method provides a higher-throughput alternative to LC-MS/MS.

  • Principle: This assay utilizes a D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme that specifically converts D-2-HG to α-KG, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used in a diaphorase-catalyzed reaction to convert a non-fluorescent probe (resazurin) to a fluorescent product (resorufin).[9]

  • Procedure:

    • Treat cells with this compound as described above.

    • Collect cell culture media or cell lysates.

    • Deproteinate the samples.

    • Add the D2HGDH enzyme reaction mix containing the enzyme, NAD+, diaphorase, and resazurin.

    • Incubate to allow the reaction to proceed.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: A decrease in fluorescence in this compound-treated samples compared to controls indicates inhibition of 2-HG production.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding to a target protein.[10][11] It is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.

While a specific NanoBRET™ tracer for mutant IDH1 is not commercially available as of this writing, this technology represents a powerful potential approach for quantifying the affinity and residence time of this compound in living cells. The development of a suitable tracer would be required.

Conclusion

Validating the cellular target engagement of this compound is essential for understanding its mechanism of action and for the development of more effective cancer therapies. The measurement of cellular 2-HG levels by LC-MS/MS remains the most direct and quantitative method. The Cellular Thermal Shift Assay provides a valuable orthogonal approach to confirm direct binding to the mutant IDH1 protein in a cellular context. For higher throughput screening, fluorescent enzymatic assays for 2-HG are a viable alternative. As new technologies emerge, assays like NanoBRET™ may offer even more detailed insights into the kinetics of drug-target interactions in living cells. The choice of method will depend on the specific research question, available resources, and desired throughput.

References

AGI-12026: A Comparative Analysis of Cross-reactivity with Wild-type IDH Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AGI-12026, a brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, focusing on its cross-reactivity with their wild-type counterparts. Understanding the selectivity profile of small molecule inhibitors is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid in the objective evaluation of this compound.

Executive Summary

Quantitative Data: Inhibitor Potency

The following table summarizes the available inhibitory activity of this compound and a relevant comparator, Vorasidenib (AG-881), against mutant IDH enzymes.

CompoundTarget EnzymeIC50 (nM)Reference
This compound mIDH1-R132H130--INVALID-LINK--
mIDH2-R140Q19--INVALID-LINK--
Vorasidenib (AG-881) mIDH1-R132H31.9--INVALID-LINK--
mIDH2-R140Q31.7--INVALID-LINK--
WT-IDH1/mIDH1-R132H (heterodimer)4--INVALID-LINK--
WT-IDH2/mIDH2-R140Q (heterodimer)251--INVALID-LINK--

Experimental Protocols

The determination of inhibitor potency against both mutant and wild-type IDH enzymes typically involves biochemical assays that measure the enzymatic activity in the presence of varying concentrations of the inhibitor.

Biochemical Assay for IDH Enzyme Inhibition

This protocol is a generalized procedure based on established methodologies for assessing IDH inhibitor activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type or mutant IDH enzymes.

Materials:

  • Recombinant human wild-type IDH1, wild-type IDH2, mutant IDH1 (e.g., R132H), or mutant IDH2 (e.g., R140Q) enzymes.

  • Assay Buffer: Typically contains a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and a reducing agent (e.g., 2 mM DTT).

  • Substrates:

    • For wild-type IDH (forward reaction): Isocitrate and NADP+.

    • For mutant IDH (neomorphic reaction): α-ketoglutarate (α-KG) and NADPH.

  • Detection Reagent: A system to measure the change in NADPH concentration, such as a diaphorase/resazurin-coupled system that produces a fluorescent signal.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • 384-well microplates.

  • Plate reader capable of measuring fluorescence or absorbance.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare solutions of the IDH enzyme and its respective substrates in the assay buffer.

  • Assay Reaction: a. Add a small volume of the diluted test compound to the wells of the microplate. b. Add the IDH enzyme solution to each well and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at room temperature. c. Initiate the enzymatic reaction by adding the substrate solution (isocitrate/NADP+ for wild-type or α-KG/NADPH for mutant).

  • Signal Detection: a. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration. b. Stop the reaction (e.g., by adding a stopping reagent). c. Add the detection reagent and incubate to allow for signal development. d. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: a. Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway and Mechanism of Action

IDH_Pathway cluster_WT Wild-Type IDH1/2 cluster_Mutant Mutant IDH1/2 cluster_Inhibition Inhibition by this compound Isocitrate Isocitrate WT_IDH WT IDH1/2 Isocitrate->WT_IDH NADP+ aKG_WT α-Ketoglutarate aKG_Mutant α-Ketoglutarate WT_IDH->aKG_WT NADPH Mutant_IDH Mutant IDH1/2 aKG_Mutant->Mutant_IDH NADPH D2HG D-2-Hydroxyglutarate (Oncometabolite) AGI12026 This compound Mutant_IDH->D2HG NADP+ AGI12026->Mutant_IDH Allosteric Inhibition

Caption: IDH signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare Serial Dilution of this compound B Add Compound and IDH Enzyme to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrates C->D E Incubate and Stop Reaction D->E F Add Detection Reagent E->F G Measure Signal (Fluorescence/Absorbance) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

References

A Comparative Analysis of AGI-12026 and Other Pan-IDH Inhibitors in Preclinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of AGI-12026 (Ivosidenib) against other notable pan-Isocitrate Dehydrogenase (IDH) inhibitors, including Vorasidenib (AG-881) and BAY1436032. This document synthesizes available experimental data to highlight their respective potencies, efficacies, and mechanistic actions in various preclinical models.

Mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes represent a significant therapeutic target in several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by inducing epigenetic dysregulation and a block in cellular differentiation.[1][2] This guide focuses on a comparative evaluation of this compound, a selective mutant IDH1 (mIDH1) inhibitor, and pan-IDH inhibitors that target both mIDH1 and mIDH2.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound, Vorasidenib, and BAY1436032 against various mutant IDH enzymes.

InhibitorTargetIC50 (nM)Reference
This compound (Ivosidenib) mIDH1-R132HGood Potency[2]
mIDH2Partial Inhibition[2]
Vorasidenib (AG-881) mIDH1-R132H/IDH1-WT (heterodimer)0.006 µM (6 nM)[3]
mIDH2-R140Q (homodimer)0.012 µM (12 nM)[3]
BAY1436032 mIDH1-R132HPotent (specific values not detailed in provided context)[1]
mIDH1-R132CPotent[1]
mIDH1-R132GPotent[1]
mIDH1-R132LPotent[1]
mIDH1-R132SPotent[1]

Preclinical Efficacy in In Vivo Models

The efficacy of these inhibitors has been evaluated in various patient-derived xenograft (PDX) and cell-line-derived xenograft models.

InhibitorCancer ModelKey FindingsReference
This compound (Ivosidenib) IDH1-mutant AMLInduced differentiation of primary patient AML samples ex vivo.[4]
IDH1-mutant Glioma (orthotopic)Reduced 2-HG levels by 85%. Low brain-to-plasma ratio (<0.04).[5]
IDH1-mutant ChondrosarcomaShowed durable disease control.[6]
Vorasidenib (AG-881) IDH1-mutant Glioma (orthotopic)Reduced 2-HG levels by >97%. Excellent brain-to-plasma ratio (1.33).[2]
IDH-mutant GliomaShowed preliminary clinical activity in a Phase I trial.[7]
BAY1436032 IDH1-mutant AML (PDX models)Led to leukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival.[1]
IDH1-mutant Solid TumorsShowed evidence of target inhibition and durable objective responses, particularly in lower-grade glioma.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by mutant IDH and a general workflow for preclinical evaluation of IDH inhibitors.

Mutant_IDH_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH Mutation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT NADP+ -> NADPH alpha_KG alpha-Ketoglutarate (α-KG) IDH1_WT->alpha_KG alpha_KG_mut alpha-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 alpha_KG_mut->IDH1_mut NADPH -> NADP+ two_HG D-2-Hydroxyglutarate (2-HG) TET2 TET Family Dioxygenases (e.g., TET2) two_HG->TET2 Inhibition JHDM Jumonji-C Domain-Containing Histone Demethylases (JHDM) two_HG->JHDM Inhibition IDH1_mut->two_HG Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH_Inhibitor This compound / Pan-IDH Inhibitor IDH_Inhibitor->IDH1_mut Inhibition

Caption: Mutant IDH signaling pathway and therapeutic intervention.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis Biochemical_Assay Biochemical Assay (Enzymatic Activity - IC50) Cell_Based_Assay Cell-Based Assay (2-HG Measurement, Cell Viability) Biochemical_Assay->Cell_Based_Assay Xenograft_Model Xenograft Model Establishment (e.g., AML, Glioma) Cell_Based_Assay->Xenograft_Model Lead Compound Selection Treatment Inhibitor Administration (Oral Gavage) Xenograft_Model->Treatment Endpoint_Analysis Endpoint Analysis (Tumor Volume, Survival, Biomarkers) Treatment->Endpoint_Analysis Comparative_Analysis Comparative Analysis of Potency and Efficacy Endpoint_Analysis->Comparative_Analysis

Caption: General workflow for preclinical evaluation of IDH inhibitors.

Experimental Protocols

Enzymatic Assay for IDH Activity

The inhibitory activity of the compounds against mutant IDH enzymes is typically determined using a biochemical assay that measures the reduction of NADPH.

  • Reagents and Materials: Purified recombinant mutant IDH1 or IDH2 enzymes, α-ketoglutarate (α-KG), NADPH, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA), and the test compounds.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of the inhibitor in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.

    • The reaction is initiated by adding a solution containing α-KG and NADPH.

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG produced by cancer cells harboring IDH mutations.

  • Cell Culture: IDH-mutant cancer cell lines (e.g., U87-MG glioma cells engineered to express mIDH1, or patient-derived AML cells) are cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of the IDH inhibitors for a specified duration (e.g., 48-72 hours).

  • Sample Collection: Both the cell culture medium and cell lysates are collected.

  • 2-HG Quantification: The concentration of 2-HG in the samples is measured using liquid chromatography-mass spectrometry (LC-MS).

    • Samples are first subjected to a protein precipitation step.

    • The supernatant is then injected into an LC-MS system for separation and detection of 2-HG.

    • A standard curve is generated using known concentrations of 2-HG to quantify the levels in the experimental samples.

In Vivo Xenograft Models

Patient-derived or cell-line-derived xenograft models are used to assess the in vivo efficacy of the inhibitors.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.

  • Tumor Implantation:

    • AML Models: Patient-derived AML blasts are intravenously or intrafemorally injected into the mice.[1]

    • Glioma Models: Human glioma cells harboring an IDH mutation are stereotactically implanted into the brains of the mice to establish orthotopic tumors.[2]

  • Treatment: Once tumors are established (confirmed by bioluminescence imaging or other methods), mice are randomized into treatment and control groups. The inhibitors are typically administered orally via gavage at specified doses and schedules.[1]

  • Efficacy Assessment:

    • Tumor burden is monitored regularly (e.g., by measuring tumor volume for subcutaneous models or through imaging for orthotopic models).

    • The overall survival of the mice in each group is recorded.

    • At the end of the study, tumors and tissues can be harvested for biomarker analysis, such as measuring 2-HG levels and assessing markers of cell differentiation.[1][2]

Conclusion

The preclinical data demonstrates that while this compound is a potent and selective inhibitor of mutant IDH1, pan-IDH inhibitors like Vorasidenib and BAY1436032 offer broader activity against both mIDH1 and mIDH2. Vorasidenib, in particular, shows superior brain penetration compared to this compound, making it a promising candidate for brain malignancies like glioma.[2] BAY1436032 has shown significant efficacy in preclinical models of AML, including the depletion of leukemic stem cells.[1] The choice of inhibitor for further clinical development will likely depend on the specific cancer type, the underlying IDH mutation, and the need for central nervous system penetration.

References

A Comparative Guide to the Preclinical Reproducibility of Mutant IDH1/2 Inhibition by AGI-12026 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, independent, multi-laboratory studies formally assessing the reproducibility of AGI-12026's effects are not extensively available in the public domain. This guide provides a comparative analysis based on the available preclinical data for this compound and its closely related predecessor, AGI-5198, to offer insights into the consistency of their biochemical and cellular effects.

Introduction

This compound is a brain-penetrant, allosteric inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. These mutations are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The primary mechanism of action of this compound is the inhibition of the neomorphic enzymatic activity of mutant IDH1/2, which prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis. This guide summarizes the available quantitative data on the inhibitory effects of this compound and the related compound AGI-5198, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and workflows.

Data Presentation: In Vitro Inhibitory Activity

Due to the limited availability of published independent studies on this compound, this section focuses on the in vitro inhibitory activity of its well-characterized precursor, AGI-5198, against the mutant IDH1-R132H enzyme. The data from different sources show a high degree of consistency in the reported half-maximal inhibitory concentration (IC50) values.

Table 1: Comparison of AGI-5198 IC50 Values Against Mutant IDH1-R132H

Reporting Study/SourceIC50 (µM)Assay Type
Source 10.07Enzymatic Assay
Source 2 (cited by Source 1)0.03Not Specified
Source 3<0.05Enzymatic Assay

This data suggests a strong consensus on the potent in vitro inhibition of the mutant IDH1 enzyme by AGI-5198, with IC50 values consistently in the low nanomolar range.

Data Presentation: Cellular and In Vivo Effects

The primary cellular effect of this compound and AGI-5198 is the reduction of 2-HG levels in cancer cells harboring IDH mutations. The following table summarizes the reported effects on 2-HG levels and subsequent cellular processes.

Table 2: Summary of AGI-5198/AGI-12026 Effects on 2-HG and Cellular Phenotypes

CompoundFindingModel System
AGI-5198Reduced D-2-HG levels, suppressed cellular proliferation, and enhanced cell differentiation.Human glioma cells
AGI-5198Reduced D-2-HG levels by approximately 2.4-fold in vivo.Mouse glioma model (mIDH1)
AGI-5198Lowered (R)-2HG, which potently stimulated BCAT activity and restored glutamate levels.MGG152 and BT054 glioma cell lines
This compoundExhibits good potency in inhibiting both mIDH1 and mIDH2 enzymes.Biochemical assays

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the efficacy of mutant IDH1/2 inhibitors. These represent standard protocols in the field.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • IDH-mutant and wild-type cancer cell lines

  • Complete cell culture medium

  • This compound (or other inhibitors)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

Measurement of 2-Hydroxyglutarate (2-HG) Levels by LC-MS

This protocol describes a common method for the quantitative analysis of intracellular 2-HG levels following treatment with an IDH inhibitor.

Materials:

  • IDH-mutant cancer cells

  • This compound

  • 6-well plates

  • 80% methanol (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed IDH-mutant cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes and incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples using an LC-MS method optimized for the detection and quantification of 2-HG.

Mandatory Visualizations

Signaling Pathway of Mutant IDH1/2 Inhibition

Mutant_IDH_Pathway cluster_0 Normal Cell (Wild-Type IDH1/2) cluster_1 Cancer Cell (Mutant IDH1/2) cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH1/2 (WT) TCA_Cycle TCA Cycle aKG->TCA_Cycle Enters TCA Cycle aKG_mut α-Ketoglutarate TwoHG D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1/2 Dioxygenases Dioxygenases TwoHG->Dioxygenases Inhibits α-KG-dependent dioxygenases (e.g., TETs, KDMs) Epigenetic_Changes Histone & DNA Hypermethylation Dioxygenases->Epigenetic_Changes Leads to AGI12026 This compound AGI12026->aKG_mut Inhibits

Caption: Signaling pathway of mutant IDH1/2 and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start cell_culture Seed IDH-mutant cells in 96-well plate start->cell_culture treatment Treat cells with serial dilutions of this compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay readout Measure absorbance assay->readout analysis Calculate % viability vs. control readout->analysis plot Plot dose-response curve analysis->plot end Determine IC50 value plot->end

Caption: A typical experimental workflow for determining the IC50 value of this compound.

Independent Validation of Mutant IDH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of three prominent mutant isocitrate dehydrogenase (mIDH) inhibitors: Ivosidenib (AG-120), Enasidenib (AG-221), and Vorasidenib (AG-881). The information presented is supported by experimental data to aid in the independent validation of their therapeutic potential. AGI-12026 was an early-stage compound in the development of these more advanced clinical candidates.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are key oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular epigenetic regulation and differentiation. Ivosidenib, Enasidenib, and Vorasidenib are targeted therapies designed to inhibit these mutant enzymes.

  • Ivosidenib (AG-120) is a potent and selective inhibitor of mutant IDH1.

  • Enasidenib (AG-221) is a potent and selective inhibitor of mutant IDH2.

  • Vorasidenib (AG-881) is a dual inhibitor of both mutant IDH1 and IDH2, with excellent brain penetrance.

This guide will delve into their comparative anti-tumor activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Anti-Tumor Activity

The following tables summarize the in vitro and in vivo anti-tumor activity of Ivosidenib, Enasidenib, and Vorasidenib.

Table 1: In Vitro Inhibitory Activity (IC50 values)
CompoundTargetCell LineIC50 (nM)Reference
Ivosidenib (AG-120) mIDH1-R132HU87MG6[1]
mIDH1-R132CHT108013[1]
mIDH1-R132GU87MG8[1]
mIDH1-R132LU87MG13[1]
mIDH1-R132SU87MG12[1]
Enasidenib (AG-221) mIDH2-R140QTF-119[2]
mIDH2-R172KU87MG31[2]
Vorasidenib (AG-881) mIDH1-R132HU87MG4[3][4]
mIDH2-R140QU87MG17[3][4]
mIDH2-R172KU87MG5[3][4]
Table 2: In Vivo Anti-Tumor Efficacy
CompoundCancer ModelDosingKey FindingsReference
Ivosidenib (AG-120) mIDH1 Glioma (Patient-Derived Xenograft)500 mg QDTumor 2-HG reduction of 91.1%[1][5][6]
Enasidenib (AG-221) mIDH2 AML (Relapsed/Refractory)100 mg QDOverall response rate of 40.3%; Complete response rate of 19.3%[7]
Vorasidenib (AG-881) mIDH1 Glioma (Orthotopic Mouse Model)50 mg QDTumor 2-HG reduction of >97%; Median progression-free survival of 36.8 months in non-enhancing glioma patients[3][4][7][8]

Experimental Protocols

Biochemical IDH Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific mutant IDH enzyme.

Principle: The enzymatic activity of mIDH is measured by monitoring the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-HG. The consumption of NADPH is coupled to a diaphorase/resazurin reaction, which produces a fluorescent signal. Inhibition of mIDH results in a decreased rate of NADPH consumption and thus a lower fluorescent signal.[9]

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

    • Reconstitute recombinant mIDH1 or mIDH2 enzyme in assay buffer.

    • Prepare serial dilutions of the test compound (Ivosidenib, Enasidenib, or Vorasidenib) in DMSO.

    • Prepare a solution of NADPH and α-KG in assay buffer.

    • Prepare a detection solution containing diaphorase and resazurin.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 1 µL of the diluted test compound to the appropriate wells.

    • Add 25 µL of the mIDH enzyme solution to all wells except the negative control.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the NADPH/α-KG solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate the detection by adding 50 µL of the diaphorase/resazurin solution.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular 2-Hydroxyglutarate (2-HG) Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with mIDH inhibitors.

Principle: Intracellular metabolites are extracted from cultured cells. The concentration of 2-HG in the extracts is determined using a specific enzymatic assay where 2-HG is oxidized to α-KG, coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells harboring an IDH mutation (e.g., HT1080 for mIDH1, TF-1 for mIDH2) in a 6-well plate.

    • Treat the cells with various concentrations of the mIDH inhibitor for 48-72 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -80°C for at least 1 hour.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant (metabolite extract) to a new tube and dry it using a speed vacuum concentrator.

  • 2-HG Quantification:

    • Reconstitute the dried metabolite extract in assay buffer.

    • Use a commercially available 2-HG assay kit (e.g., from Abcam or Sigma-Aldrich) following the manufacturer's instructions. Typically, this involves adding a reaction mix containing a 2-HG-specific enzyme and a detection probe.

    • Incubate the reaction and measure the absorbance or fluorescence.

    • Determine the 2-HG concentration by comparing the signal to a standard curve generated with known concentrations of 2-HG.

  • Data Normalization:

    • Normalize the 2-HG concentration to the protein concentration or cell number of the corresponding cell lysate.

Visualizations

Signaling Pathway of Mutant IDH Inhibition

mIDH_Inhibition_Pathway cluster_Cell Cancer Cell cluster_Epigenetics Epigenetic Regulation mIDH Mutant IDH1/2 twoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH->twoHG Gain-of-function aKG α-Ketoglutarate aKG->mIDH TET_JHDM TET Enzymes & Histone Demethylases twoHG->TET_JHDM Inhibition Hypermethylation DNA & Histone Hypermethylation TET_JHDM->Hypermethylation Prevention of Demethylation Diff_Block Block in Cell Differentiation Hypermethylation->Diff_Block Inhibitor mIDH Inhibitor (Ivosidenib, Enasidenib, Vorasidenib) Inhibitor->mIDH Inhibition

Caption: Mechanism of action of mIDH inhibitors.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Assessment

in_vivo_workflow start Patient-Derived Tumor Tissue pdx Establish Patient-Derived Xenograft (PDX) Model in Immunodeficient Mice start->pdx tumor_growth Monitor Tumor Growth pdx->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer mIDH Inhibitor or Vehicle (Control) randomization->treatment Treatment Arm randomization->treatment Control Arm monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - 2-HG Levels - Biomarker Analysis monitoring->endpoint

References

Comparative Analysis of AGI-12026 and its Successor Vorasidenib in the Treatment of IDH-Mutant Gliomas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical compound AGI-12026 and its clinically developed successor, Vorasidenib (AG-881), a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2). The development of these compounds represents a significant advancement in targeted therapy for IDH-mutant gliomas. This document summarizes key clinical trial data, compares their performance with other IDH inhibitors, and provides detailed experimental methodologies.

Executive Summary

This compound was a promising preclinical candidate that demonstrated the potential of targeting mutant IDH enzymes. However, its development was succeeded by Vorasidenib (AG-881), which was optimized for improved brain penetrance, a critical attribute for treating gliomas. Vorasidenib has shown significant efficacy in clinical trials, notably in the Phase 3 INDIGO study, where it significantly delayed tumor growth in patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation. This guide will delve into the data that substantiates the superiority of Vorasidenib and compare its profile with other relevant IDH inhibitors, namely Ivosidenib (AG-120) and Enasidenib (AG-221).

Data Presentation

Table 1: In Vitro Inhibitory Activity of IDH Inhibitors
CompoundTargetIC50 (nM)Reference
This compound mIDH1/mIDH2Data not publicly available
Vorasidenib (AG-881) mIDH1 R132H1.8[1]
mIDH2 R140Q4.3[1]
Ivosidenib (AG-120) mIDH1 R132H12[1]
Enasidenib (AG-221) mIDH2 R140Q12
Table 2: Preclinical In Vivo Efficacy in Orthotopic Glioma Mouse Models
Compound2-HG Reduction in Brain TumorBrain:Plasma RatioReference
Vorasidenib (AG-881) >97%1.33[1][2]
Ivosidenib (AG-120) 85%<0.04[2]
Table 3: Clinical Pharmacokinetics and Pharmacodynamics in IDH-Mutant Glioma Patients (Phase 1 Study)
CompoundMean Brain:Plasma RatioTumor 2-HG ReductionReference
Vorasidenib (AG-881) 2.4>90%[2]
Ivosidenib (AG-120) 0.16~93%[2][3]
Table 4: Key Efficacy Endpoints from the Phase 3 INDIGO Trial (Vorasidenib vs. Placebo)
EndpointVorasidenib (AG-881)PlaceboHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival 27.7 months11.1 months0.39 (0.27-0.56)<0.0001[4][5]
Time to Next Intervention Not Reached17.8 months0.26 (0.15-0.43)<0.0001[5]

Experimental Protocols

Biochemical Assay for IDH1/2 Inhibition (IC50 Determination)

The inhibitory activity of compounds against mutant IDH1 (R132H) and IDH2 (R140Q) enzymes was determined using a biochemical assay that measures the consumption of NADPH.

Materials:

  • Recombinant human mIDH1-R132H/WT heterodimer and mIDH2-R140Q homodimer enzymes.

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

  • α-ketoglutarate (α-KG).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, and 1 mM DTT.

  • Test compounds (e.g., Vorasidenib, Ivosidenib) dissolved in DMSO.

Procedure:

  • A solution of the mutant IDH enzyme in assay buffer was added to the wells of a 384-well plate.

  • The test compounds were serially diluted in DMSO and added to the wells. The final DMSO concentration was kept constant at 1%.

  • The plate was incubated for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by adding a mixture of NADPH and α-KG to the wells.

  • The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

2-Hydroxyglutarate (2-HG) Quantification in Tissue Samples by LC-MS/MS

The concentration of the oncometabolite 2-HG in tumor tissue was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Frozen tissue samples were weighed and homogenized in a methanol/water (80/20) solution.

  • The homogenates were centrifuged to precipitate proteins.

  • The supernatant containing the metabolites was collected and dried under nitrogen.

  • The dried residue was reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic separation was performed on a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • The mobile phase consisted of an aqueous solution with a gradient of an organic solvent (e.g., acetonitrile) containing a small amount of a modifier like formic acid or ammonium hydroxide.[6]

  • The mass spectrometer was operated in negative ion mode using selected reaction monitoring (SRM) to detect the specific mass transition for 2-HG.

  • Quantification was achieved by comparing the peak area of 2-HG in the samples to a standard curve generated with known concentrations of 2-HG.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Procedure:

  • Cell Treatment: Intact cells (e.g., U87MG glioblastoma cells engineered to express mutant IDH1) are treated with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[7]

  • Heat Challenge: The cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[7]

  • Cell Lysis: The heated cells are lysed by freeze-thaw cycles or with a lysis buffer.[7]

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.[7]

  • Protein Detection: The supernatant containing the soluble protein fraction is collected. The amount of soluble target protein (mutant IDH1) is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The band intensities of the target protein at different temperatures are quantified. An increase in the amount of soluble protein at higher temperatures in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Mandatory Visualization

Mutant_IDH_Signaling_Pathway cluster_cytoplasm Cytoplasm/Mitochondria cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG NADPH -> NADP+ NADPH NADPH NADP+ NADP+ mIDH1_2 Mutant IDH1/2 Histone_Demethylases Histone Demethylases (e.g., KDMs) 2_HG->Histone_Demethylases Inhibition TET_Enzymes TET Enzymes 2_HG->TET_Enzymes Inhibition Vorasidenib Vorasidenib (AG-881) Vorasidenib->mIDH1_2 Inhibition DNA_Histone_Hypermethylation DNA & Histone Hypermethylation Altered_Gene_Expression Altered Gene Expression DNA_Histone_Hypermethylation->Altered_Gene_Expression Blocked_Differentiation Blocked Cell Differentiation Altered_Gene_Expression->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis INDIGO_Trial_Workflow Patient_Population Patients with Residual or Recurrent Grade 2 Glioma with IDH1/2 Mutation (N=331) Randomization Randomization (1:1) Patient_Population->Randomization Vorasidenib_Arm Vorasidenib (AG-881) 40 mg QD Randomization->Vorasidenib_Arm Placebo_Arm Placebo QD Randomization->Placebo_Arm Treatment Treatment until Radiographic Progression or Unacceptable Toxicity Vorasidenib_Arm->Treatment Placebo_Arm->Treatment Crossover Crossover to Vorasidenib upon Progression Placebo_Arm->Crossover After Progression Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Treatment->Primary_Endpoint Secondary_Endpoint Key Secondary Endpoint: Time to Next Intervention (TTNI) Treatment->Secondary_Endpoint

References

Safety Operating Guide

Proper Disposal of AGI-12026 (Ivosidenib): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of AGI-12026, also known as Ivosidenib.

This compound, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), requires careful management throughout its lifecycle in the laboratory, including its final disposal. Adherence to established safety protocols is critical to mitigate risks of exposure and prevent environmental contamination.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.

Protective EquipmentSpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves tested according to relevant standards.
Body Protection Laboratory coat and other protective clothing as necessary.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if dusts/aerosols are generated.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate Personnel : Ensure all non-essential personnel are cleared from the spill area.

  • Ensure Adequate Ventilation : Safely increase air circulation in the area.

  • Contain the Spill : Use an inert absorbent material, such as sand, diatomaceous earth, or universal binders, to cover and contain the spill.[1]

  • Collect the Spilled Material : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate the Area : Clean the spill area thoroughly with alcohol or another suitable solvent.[1]

  • Dispose of Contaminated Materials : All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste according to institutional and local regulations.

Spill_Management_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Disposal Spill This compound Spill Evacuate Evacuate Area Spill->Evacuate Safety First Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain Collect Collect Material Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Figure 1: Workflow for the safe management of an this compound spill.

Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in compliance with all applicable federal, state, and local environmental regulations.

Step-by-Step Disposal Guide:

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling :

    • The waste container must be labeled as hazardous waste.

    • The label should clearly identify the contents as "Hazardous Waste: this compound (Ivosidenib)" and include any other information required by your institution.

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[1][2]

Hazard Summary

This compound (Ivosidenib) is classified with the following hazards according to Safety Data Sheets:

  • Skin Corrosion/Irritation [1][2]

  • Serious Eye Damage/Eye Irritation [1][2]

  • Skin Sensitization [1][2]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation [1][2]

It is crucial for all laboratory personnel to be aware of these potential hazards and to handle the compound accordingly. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and up-to-date information.

References

Essential Safety and Logistical Information for Handling AGI-12026

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AGI-12026 is not publicly available. The following guidance is based on general laboratory safety principles for handling research chemicals of unknown toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Personal Protective Equipment (PPE)

Given the unknown hazardous properties of this compound, it is crucial to assume the compound is highly toxic.[1] The minimum PPE required when handling this substance includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with appropriate gloves and other protective equipment based on the specific procedures being performed.[2]

Table 1: Personal Protective Equipment (PPE) Recommendations for Handling this compound

Equipment Specification Purpose
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[2][3]Protects eyes and face from splashes, and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4] Consider double-gloving for added protection.[5]Prevents skin contact with the chemical.
Body Protection A fully buttoned laboratory coat. A flame-resistant lab coat is recommended if working with flammable solvents.[5][6]Protects skin and clothing from contamination.
Foot Protection Closed-toe and heel shoes.[7]Protects feet from spills and falling objects.
Respiratory Protection Use in a certified chemical fume hood is required to minimize inhalation exposure.[8][9]Prevents inhalation of dust, aerosols, or vapors.

Operational Plan: Handling and Storage

1. Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Ensure easy access to a safety shower and eyewash station.[1]

2. Procedural Guidance:

  • Before beginning any work, it is essential to determine the potential hazards and implement appropriate safety precautions.[1]

  • Avoid working alone when handling hazardous materials.[9]

  • Do not eat, drink, or apply cosmetics in the laboratory.[1][8]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][11]

  • Keep containers of this compound tightly closed when not in use.[1]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • The storage container must be clearly labeled with the chemical name and any known or suspected hazards.[1][12]

  • Store in secondary containment to prevent spills.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, bench paper, and pipette tips.[13]
Liquid Waste Collect in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13][14][15]
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[15][16] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[16]

Experimental Workflow and Hazard Assessment

The following diagrams provide a general framework for a typical experimental workflow and a logical approach to hazard assessment when handling a novel compound like this compound.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal a Review Literature & SDS (if available) b Conduct Risk Assessment a->b c Don Personal Protective Equipment (PPE) b->c d Weigh Solid this compound c->d e Prepare Stock Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate and Label Waste g->h i Dispose of Waste via EHS h->i j End of Procedure i->j Remove and Clean PPE

Figure 1: General Experimental Workflow for Handling this compound.

G cluster_hazards Potential Hazard Identification cluster_controls Control Measures cluster_outcome Outcome start Start: Handling this compound (Unknown Hazards) toxicity Assume High Toxicity start->toxicity physical Assess Physical Hazards (e.g., dust) start->physical reactivity Check for Reactivity with Solvents start->reactivity engineering Use Chemical Fume Hood toxicity->engineering ppe Wear Appropriate PPE (See Table 1) physical->ppe admin Follow Standard Operating Procedures (SOPs) reactivity->admin safe_handling Safe Handling and Minimal Exposure engineering->safe_handling admin->safe_handling ppe->safe_handling

Figure 2: Logical Diagram for Hazard Assessment and Control.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。